D2A21
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C144H212N32O24 |
|---|---|
Peso molecular |
2775.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C144H212N32O24/c1-91(155-128(183)105(154)83-97-49-15-7-16-50-97)122(177)161-106(65-31-40-74-145)129(184)165-111(70-36-45-79-150)134(189)172-117(86-100-55-21-10-22-56-100)139(194)156-93(3)124(179)163-108(67-33-42-76-147)131(186)167-114(73-39-48-82-153)137(192)175-120(89-103-61-27-13-28-62-103)143(198)169-110(69-35-44-78-149)132(187)168-113(72-38-47-81-152)136(191)174-119(88-102-59-25-12-26-60-102)140(195)157-92(2)123(178)162-107(66-32-41-75-146)130(185)166-112(71-37-46-80-151)135(190)173-118(87-101-57-23-11-24-58-101)141(196)158-94(4)125(180)164-109(68-34-43-77-148)133(188)171-116(85-99-53-19-9-20-54-99)142(197)159-95(5)126(181)170-115(84-98-51-17-8-18-52-98)138(193)160-96(6)127(182)176-121(144(199)200)90-104-63-29-14-30-64-104/h7-30,49-64,91-96,105-121H,31-48,65-90,145-154H2,1-6H3,(H,155,183)(H,156,194)(H,157,195)(H,158,196)(H,159,197)(H,160,193)(H,161,177)(H,162,178)(H,163,179)(H,164,180)(H,165,184)(H,166,185)(H,167,186)(H,168,187)(H,169,198)(H,170,181)(H,171,188)(H,172,189)(H,173,190)(H,174,191)(H,175,192)(H,176,182)(H,199,200)/t91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-/m0/s1 |
Clave InChI |
WVRNJUBRGDUHNI-CPOCOYSOSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)O)NC(=O)[C@H](CC8=CC=CC=C8)N |
SMILES canónico |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C)C(=O)NC(CC7=CC=CC=C7)C(=O)O)NC(=O)C(CC8=CC=CC=C8)N |
Origen del producto |
United States |
Foundational & Exploratory
The Antimicrobial Profile of D2A21: A Technical Guide
An In-depth Analysis of the Antimicrobial Spectrum, Efficacy, and Mechanism of Action of the Synthetic Peptide D2A21 for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a synthetically developed antimicrobial peptide (AMP) belonging to the cecropin family of peptides, which are crucial components of the innate immune system in insects.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its proposed mechanism of action. This compound has demonstrated significant antimicrobial activity against a broad range of pathogens, including bacteria and fungi, and has shown promise in preclinical models, particularly in the context of wound infections.[1][2]
Antimicrobial Spectrum and Efficacy of this compound
This compound exhibits a wide range of antimicrobial activity, encompassing both Gram-positive and Gram-negative bacteria, as well as several fungal species. Its efficacy has been demonstrated in various in vitro and in vivo studies.
Antibacterial Activity
This compound has shown potent activity against clinically relevant bacteria, including antibiotic-resistant strains. Notably, it is effective against Pseudomonas aeruginosa, a common pathogen in burn wound infections, and has demonstrated significant bactericidal effects in animal models.[3][4] It also shows activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1][5] Furthermore, this compound has been identified as one of the most active AMPs against several plant pathogens, including Xanthomonas citri, Agrobacterium tumefaciens, and Sinorhizobium meliloti.[6][7][8]
Antifungal and Antiparasitic Activity
The antimicrobial spectrum of this compound extends to pathogenic fungi. In vitro studies have confirmed its activity against Candida albicans, Aspergillus niger, Mucor spp., and Trichophyton mentagrophytes.[1] Additionally, this compound has demonstrated activity against the parasite Trichomonas vaginalis.[1]
Quantitative Antimicrobial Efficacy
The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Cidal Concentration (MCC). These values represent the lowest concentration of the peptide required to inhibit visible growth and to kill the microorganism, respectively.
| Microorganism | Strain | Efficacy Metric | Value | Reference |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | MIC | 0.25 - 4 µg/mL | [1] |
| Escherichia coli | ATCC 25922 | MCC (120 min exposure) | 12.5 µM (46 µg/mL) | [5] |
| Pseudomonas aeruginosa | - | - | Significant in vivo activity | [3][4] |
| Chlamydia trachomatis | - | - | In vitro activity | [1] |
| Trichomonas vaginalis | - | - | In vitro activity | [1] |
| Candida albicans | - | - | In vitro activity | [1] |
| Aspergillus niger | - | - | In vitro activity | [1] |
| Mucor spp. | - | - | In vitro activity | [1] |
| Trichophyton mentagrophytes | - | - | In vitro activity | [1] |
| Xanthomonas citri | 3213 | - | Significant in planta resistance | [6][7][8] |
| Pseudomonas syringae pv. tabaci | - | - | Significant in planta resistance | [6][7][8] |
Mechanism of Action
As a cecropin-like antimicrobial peptide, the primary mechanism of action of this compound is the disruption of microbial cell membranes.[9] This action is generally selective for microbial membranes over mammalian cell membranes due to differences in lipid composition and membrane potential. The proposed mechanisms for membrane disruption by cecropin-like peptides include the "carpet," "barrel-stave," and "toroidal pore" models.
Experimental Protocols
The following section details a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on established guidelines for antimicrobial peptides.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and modifications for cationic antimicrobial peptides.[10][11]
Materials:
-
This compound peptide stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
RPMI-1640 medium for fungi
-
Sterile 96-well polypropylene microtiter plates
-
Bacterial or fungal inoculum
-
Sterile diluents (e.g., 0.01% acetic acid, 0.2% bovine serum albumin)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the this compound stock solution in the appropriate diluent within the 96-well plate to achieve a range of desired concentrations.
-
-
Preparation of Inoculum:
-
Culture the test microorganism overnight on an appropriate agar plate.
-
Suspend several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control well (inoculum without peptide) and a sterility control well (broth without inoculum).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[12] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Conclusion
The synthetic antimicrobial peptide this compound demonstrates a broad and potent antimicrobial spectrum against a variety of bacterial and fungal pathogens, including those with clinical relevance and resistance to conventional antibiotics. Its primary mechanism of action involves the rapid disruption of microbial cell membranes, a feature that may reduce the likelihood of resistance development. The provided data and protocols offer a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound. Continued research is warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of antimicrobial peptide MICs. [bio-protocol.org]
- 8. Anti-inflammatory activities of cecropin A and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Function of D2A21
For Researchers, Scientists, and Drug Development Professionals
Abstract
D2A21 is a synthetically engineered cationic antimicrobial peptide (AMP) that has demonstrated significant therapeutic potential. Exhibiting a distinct α-helical conformation, this compound exerts its biological effects primarily through the disruption of cellular membranes. This technical guide provides a comprehensive overview of the molecular structure, multifaceted functions, and underlying mechanisms of action of this compound. It details its potent antimicrobial activity against a range of pathogens and its promising antitumor efficacy, particularly in the context of prostate cancer. This document synthesizes key quantitative data, outlines detailed experimental protocols for its evaluation, and presents visual diagrams of its mode of action to serve as a critical resource for ongoing research and development.
Molecular Structure of this compound
This compound is a 23-amino acid peptide with the sequence Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe.[1] Its molecular formula is C₁₄₄H₂₁₂N₃₀O₂₅ and it has a molecular weight of 2775.42 g/mol (as a free base).[2] A defining characteristic of this compound's structure is its ability to adopt an amphipathic α-helical conformation, particularly in the vicinity of cellular membranes.[2] This structure is crucial for its biological activity, featuring a spatial separation of hydrophobic and hydrophilic residues. The hydrophobic face, rich in phenylalanine and alanine, facilitates insertion into the lipid bilayer of cell membranes, while the positively charged face, characterized by numerous lysine residues, drives the initial electrostatic interaction with the negatively charged components of microbial and cancer cell surfaces.
Core Functions and Mechanisms of Action
The primary function of this compound is the disruption of cellular membranes, leading to cell lysis and death. This mechanism is effective against a broad spectrum of targets, including bacteria and cancer cells.
Antimicrobial Function
This compound exhibits potent, broad-spectrum antimicrobial activity. Its cationic nature facilitates its initial binding to the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide's amphipathic α-helical structure promotes its insertion into the bacterial cell membrane. This insertion disrupts the membrane integrity, leading to the formation of pores or channels. The subsequent leakage of essential intracellular contents and dissipation of the membrane potential ultimately results in bacterial cell death.[3]
Antitumor Function
This compound has also demonstrated significant antitumor activity, with a notable efficacy in preclinical models of prostate cancer.[1][4][5] The mechanism of its anticancer action is believed to be analogous to its antimicrobial activity, capitalizing on the differences between cancerous and healthy eukaryotic cells. Cancer cell membranes often have a higher net negative charge compared to normal cells due to an increased concentration of anionic molecules like phosphatidylserine on their outer leaflet.[6][7] This differential charge provides a selective target for the cationic this compound.
The proposed mechanism for this compound's antitumor effect involves:
-
Electrostatic Attraction: The positively charged lysine residues of this compound are electrostatically attracted to the negatively charged surface of cancer cells.
-
Membrane Insertion and Disruption: The peptide's amphipathic α-helix inserts into the cancer cell membrane, disrupting its integrity.
-
Cell Death: This disruption leads to a collapse of the electrochemical potential across the membrane, ultimately causing cell lysis and death.[8] While the primary mode of cell death appears to be necrosis due to membrane lysis, the induction of apoptosis as a secondary effect, potentially through mitochondrial membrane disruption, cannot be ruled out.[6]
Quantitative Data
The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.
| Antimicrobial Activity of this compound | |
| Microorganism | Minimum Inhibitory Concentration (MIC) / Minimum Cidal Concentration (MCC) |
| Chlamydia trachomatis | MCC: 5 µM (18.32 µg/ml)[1][9] |
| Escherichia coli (reference strain 25922) | MCC: 12.5 µM (46 µg/ml)[10] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MICs between 0.25 - 4 µg/mL[8][11] |
| In Vivo Efficacy of this compound in a Rat Model of Prostate Cancer | |
| Parameter | Result |
| Tumor Growth Inhibition (MLL and G cell lines) | 50-72%[1][4][5] |
| Increased Survival Rate | From 25% (control) to 70-75% (this compound treated)[1][4][5] |
| Optimal Dosage | 0.179 mg/injection, five times per week[1][4][5] |
| In Vivo Efficacy of this compound in a Rat Model of Infected Burn Wounds | |
| Parameter | Result |
| Survival Rate (at 14 days) | 85.7% (this compound treated) vs. 0% (control)[2][8] |
| Bacterial Growth in Burn Eschar (Day 2 and 3) | No bacterial growth (this compound treated) vs. >10⁵ organisms (control)[2][8] |
| In Vivo Efficacy of this compound in a Rat Model of Acutely Infected Wounds | |
| Treatment Group | Survival Rate at 21 Days |
| This compound | 100%[12] |
| Control Vehicle | 50%[12] |
| Silver Sulfadiazine (SSD) | 33%[12] |
| Sulfamylon | 83%[12] |
Experimental Protocols
In Vivo Infected Burn-Wound Model
This protocol is adapted from studies evaluating the efficacy of this compound in treating burn wound infections in rats.[2][8]
Animals: Wistar rats.
Procedure:
-
Anesthesia: Anesthetize the rats according to approved institutional animal care protocols.
-
Burn Induction: Subject the rats to a 23% total body surface area scald burn.
-
Infection: Topically administer a suspension of Pseudomonas aeruginosa (10⁸ organisms) to the burn wound.
-
Treatment Groups:
-
Experimental Group: Apply a 1.5% topical this compound gel daily.
-
Control Group: Apply a control gel (without this compound) daily.
-
-
Evaluation:
-
Quantitative Cultures: At days 1, 2, and 3 post-infection, collect eschar and subeschar muscle tissue for quantitative bacterial culture to determine the bacterial load.
-
Survival and Weight Monitoring: In a separate cohort, monitor the animals for 14 days for survival and changes in body weight.
-
In Vivo Prostate Cancer Model (Dunning R-3327 Rat Adenocarcinoma)
This protocol is based on the Dunning R-3327 rat prostate adenocarcinoma model used to assess the antitumor efficacy of this compound.[1][4][5]
Animal Model: Dunning R-3327 rat prostate adenocarcinoma model, utilizing the Mat-Ly-Lu (MLL) and G sublines.[1][4][5]
Procedure:
-
Tumor Cell Implantation: Transplant the Dunning R-3327 tumor cells (as a cell suspension or tumor fragments) into the host rats. Treatment is most effective when initiated one day after transplantation.[2]
-
Treatment Administration: Administer this compound via intraperitoneal or subcutaneous injections. The optimal dosage has been established at 0.179 mg per injection, given five times per week.[1][4][5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volumes and weights at regular intervals.
-
Survival Analysis: Track the survival rate of the animals over the course of the study.
-
Metastasis Evaluation: At the end of the study, perform histological analysis (e.g., hematoxylin and eosin staining) of tissues, such as the lungs, to assess the extent of metastasis.
Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic activity of a peptide like this compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-3, DU-145, LNCaP for prostate cancer)
-
96-well plates
-
This compound peptide stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits cell growth by 50%.
Signaling Pathways and Logical Relationships
The primary mechanism of this compound involves the physical disruption of the cell membrane. The following diagrams illustrate this process and the experimental workflow for evaluating its efficacy.
Conclusion
This compound is a promising synthetic antimicrobial peptide with a well-defined molecular structure and a clear, membrane-disruptive mechanism of action. Its potent antimicrobial and antitumor activities, demonstrated through extensive in vitro and in vivo studies, highlight its potential as a novel therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the therapeutic capabilities of this compound. Future research should focus on elucidating the finer details of its interaction with cell membranes, its potential to induce specific downstream signaling events, and its optimization for clinical applications.
References
- 1. Efficacy of a synthetic lytic peptide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor progression in serial passages of the Dunning R3327-G rat prostatic adenocarcinoma: growth rate response to endocrine manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time lapse videomicroscopic identification of Dunning R-3327 adenocarcinoma and normal rat prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental models for the study of prostatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
D2A21: A Comprehensive Technical Guide to its Biological Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
D2A21 is a synthetically engineered antimicrobial peptide (AMP) that has demonstrated a broad spectrum of biological activity. Possessing potent antimicrobial properties against a range of pathogens, including antibiotic-resistant bacteria, as well as promising antitumor effects, this compound has emerged as a significant candidate for therapeutic development. This technical guide provides an in-depth overview of the core biological properties and characteristics of this compound, with a focus on its antimicrobial and anticancer activities. It includes a summary of quantitative data, detailed experimental methodologies for key cited experiments, and visualizations of its proposed mechanisms of action and experimental workflows.
Core Biological Properties
This compound is a cationic peptide designed to be amphipathic, a key characteristic of many antimicrobial peptides that allows for interaction with and disruption of microbial cell membranes. Its primary mechanism of action against microorganisms is believed to be the perturbation and permeabilization of the cell membrane, leading to cell death. Beyond its antimicrobial effects, this compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, with a particularly noted efficacy in preclinical models of prostate cancer.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe |
| Molecular Weight | 2775.42 g/mol |
| Structure | Assumed to be alpha-helical |
Antimicrobial Activity
This compound has demonstrated significant in vitro and in vivo activity against a variety of pathogenic microorganisms.
In Vitro Antimicrobial Activity
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | (Not Specified) | 0.25 - 4 | [1] |
| Escherichia coli | 25922 | 46 (MCC) | [2] |
Note: MCC denotes Minimum Cidal Concentration.
In Vivo Antimicrobial Efficacy: Burn Wound Infection Model
This compound has shown remarkable efficacy in animal models of burn wound infections, particularly against Pseudomonas aeruginosa.
Table 3: In Vivo Efficacy of this compound in a Rat Model of P. aeruginosa Burn Wound Infection
| Treatment Group | Survival Rate (21 days) | Reference |
| This compound | 100% | [3] |
| Control Vehicle | 50% | [3] |
| Silver Sulfadiazine (SSD) | 33% | [3] |
| Sulfamylon | 83% | [3] |
| Infected Burn-Wound Model | Survival Rate (14 days) | Reference |
| This compound (1.5% topical) | 85.7% | [4] |
| Control Gel | 0% | [4] |
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent, with a primary focus on prostate cancer.
In Vitro Anticancer Activity
In Vivo Anticancer Efficacy: Prostate Cancer Model
In a rat model of prostate adenocarcinoma, this compound demonstrated significant inhibition of tumor growth and improved survival rates.
Table 4: In Vivo Efficacy of this compound in a Rat Prostate Cancer Model
| Parameter | Result | Reference |
| Tumor Growth Inhibition | 50-72% (by tumor volume and weight) | [6] |
| Survival Rate Increase | From 25% to 70-75% | [6] |
| Optimal Dosage | 0.179 mg/injection (five times per week) | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Culture Preparation: A mid-logarithmic phase bacterial culture is prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial culture is diluted to a final concentration of approximately 2–5 × 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: this compound is serially diluted (typically 2-fold) in a 96-well microtiter plate.
-
Inoculation: The prepared bacterial inoculum is added to each well containing the peptide dilutions. Control wells (bacteria only and media only) are included.
-
Incubation: The plate is incubated at 37°C for 16-18 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism, often confirmed by measuring the optical density at 600 nm.[7][8][9][10][11]
In Vivo Rat Model of P. aeruginosa Burn Wound Infection
This model is used to assess the in vivo efficacy of topical antimicrobial agents.
Workflow for In Vivo Burn Wound Model
Workflow for the in vivo rat model of burn wound infection.
Methodology:
-
Animal Model: Wistar rats are typically used for this model.
-
Burn Creation: A full-thickness burn of a specific size (e.g., 23% total body surface area) is created on the dorsum of the anesthetized rat.[4]
-
Infection: The burn wound is inoculated with a specific concentration of P. aeruginosa (e.g., 10^8 organisms).[3][4]
-
Treatment: The experimental group receives daily topical application of this compound (e.g., 1.5% gel). Control groups receive a control vehicle or standard-of-care treatments like silver sulfadiazine.[3][4]
-
Evaluation: The animals are monitored for a set period (e.g., 14 or 21 days) to assess survival rates and wound healing. Quantitative cultures of the wound eschar and subeschar tissue may also be performed to determine bacterial load.[3][4]
Mechanism of Action
Antimicrobial Mechanism
The primary proposed mechanism of action for this compound against microbes is the disruption of the cell membrane. As a cationic and amphipathic peptide, this compound is thought to preferentially interact with the negatively charged components of microbial membranes. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
Proposed Antimicrobial Mechanism of this compound
Proposed mechanism of antimicrobial action of this compound.
Anticancer Mechanism: Apoptosis Induction
The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. While the precise signaling pathway has not been fully elucidated in the available literature, it is known to be cytotoxic to prostate cancer cells.[5] The induction of apoptosis is a key mechanism for many anticancer peptides and often involves the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Further research is required to delineate the specific caspases and signaling molecules involved in this compound-mediated apoptosis in prostate cancer cells.
General Apoptotic Pathways in Prostate Cancer
General overview of the extrinsic and intrinsic apoptosis pathways.
Conclusion
This compound is a promising synthetic antimicrobial peptide with a dual mechanism of action that makes it a compelling candidate for further therapeutic development. Its potent activity against clinically relevant bacteria, including in challenging contexts such as burn wounds, combined with its demonstrated efficacy in preclinical cancer models, highlights its versatility. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its anticancer activity to fully realize its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and other novel antimicrobial peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of a synthetic lytic peptide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Minimum Inhibitory Concentration (MIC) of the Peptides [bio-protocol.org]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
In Vitro Efficacy of D2A21 Against Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of the antimicrobial peptide D2A21 against the opportunistic pathogen Pseudomonas aeruginosa. The document summarizes key quantitative data, details experimental methodologies for essential assays, and visualizes the peptide's mechanism of action and experimental workflows.
Quantitative Assessment of Antimicrobial Activity
The in vitro potency of this compound against Pseudomonas aeruginosa has been primarily evaluated through the determination of its Minimum Inhibitory Concentration (MIC). This key parameter quantifies the lowest concentration of the peptide required to inhibit the visible growth of the bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa
| Bacterial Strain(s) | MIC Range (µg/mL) | Reference |
| Multidrug-resistant P. aeruginosa | 0.125 - 4 | [1] |
Experimental Protocols
The following sections detail the standardized methodologies for determining the in vitro efficacy of antimicrobial peptides like this compound against P. aeruginosa.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against P. aeruginosa is typically determined using the broth microdilution method.
Protocol:
-
Bacterial Culture Preparation: A fresh overnight culture of P. aeruginosa is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step to the MIC assay to ascertain the concentration of this compound that results in bacterial death.
Protocol:
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Assay
Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent by evaluating the rate of bacterial killing over time. Although specific time-kill data for this compound against P. aeruginosa is not detailed in the available literature, a study has indicated that such assays were performed.[1]
General Protocol:
-
Bacterial Suspension: A standardized suspension of P. aeruginosa (e.g., 1-5 x 10^6 CFU/mL) is prepared in a suitable broth.
-
Peptide Addition: this compound is added to the bacterial suspension at various concentrations (typically multiples of the MIC). A growth control without the peptide is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: Serial dilutions of the collected aliquots are plated on agar medium to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time to generate time-kill curves.
Mechanism of Action
While the specific signaling pathways in Pseudomonas aeruginosa affected by this compound have not been fully elucidated in the available literature, the primary mechanism of action for many cationic antimicrobial peptides, including likely this compound, involves interaction with and disruption of the bacterial cell membrane.
The positively charged this compound peptide is initially attracted to the negatively charged components of the P. aeruginosa outer membrane, such as lipopolysaccharide (LPS). This interaction can lead to the displacement of divalent cations that stabilize the outer membrane, causing membrane destabilization and increased permeability. Subsequently, the peptide can interact with the inner cytoplasmic membrane, leading to pore formation, leakage of intracellular contents, and ultimately, cell death.
Conclusion
The antimicrobial peptide this compound demonstrates potent in vitro activity against multidrug-resistant Pseudomonas aeruginosa, with MIC values in the low microgram per milliliter range. While detailed data on its bactericidal kinetics and the specific signaling pathways it may disrupt are still emerging, its primary mechanism is likely centered on the disruption of the bacterial cell membrane integrity. The standardized protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel antimicrobial peptides. Further research is warranted to fully elucidate its mechanism of action and to establish a more comprehensive in vitro efficacy profile, including MBC and time-kill kinetic data.
References
D2A21 Peptide: A Technical Guide to its Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The D2A21 peptide, a synthetic antimicrobial peptide, has demonstrated notable antitumor properties, positioning it as a candidate for further investigation in oncology. This technical guide consolidates the current understanding of this compound's anticancer potential, presenting key quantitative data, outlining experimental methodologies, and visualizing its proposed mechanism of action. As a lytic peptide, this compound's primary mode of action is believed to be the disruption of cancer cell membranes, a mechanism that holds promise for overcoming conventional drug resistance.
Data Presentation
The antitumor efficacy of this compound has been primarily evaluated in preclinical in vivo models of prostate cancer. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound in Dunning R-3327 Rat Prostate Adenocarcinoma Model
| Animal Model | Cancer Cell Lines | Treatment Regimen | Key Findings |
| Dunning R-3327 Rat | Mat-Ly-Lu (MLL) and G line | 0.179 mg/injection, administered intraperitoneally or subcutaneously, five times per week | - Tumor Growth Inhibition: 50-72% reduction in tumor volume and weight.[1] - Increased Survival Rate: Survival increased from 25% in control groups to 70-75% in this compound-treated animals.[1][2] - Inhibition of Metastasis: Demonstrated ability to inhibit metastases and decrease deaths resulting from metastatic disease.[1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cancer Type | Cell Lines | Quantitative Data | Notes |
| Prostate, Colon, Bladder | Not specified | Exhibits in vitro cytotoxicity | Specific LD50 or IC50 values are not detailed in the available literature but are noted to be in the micromolar range and similar across these cancer types.[2] |
Note: Detailed in vitro cytotoxicity data (e.g., IC50 values) across a broad range of cancer cell lines are not extensively available in the public domain.
Mechanism of Action
This compound is a cationic lytic peptide, and its primary antitumor mechanism is attributed to the direct disruption of the cancer cell membrane. This action is facilitated by the electrostatic attraction between the positively charged peptide and the negatively charged components of cancer cell membranes, such as phosphatidylserine, which is more exposed on the outer leaflet of cancerous cells compared to healthy cells.[3][4][5][6][7] This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis and death.[3][4][5][6][7]
Due to a lack of specific studies on the downstream signaling pathways affected by this compound, a generalized mechanism for lytic peptides is presented below.
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
This protocol is based on the methodologies used in the Dunning R-3327 rat prostate adenocarcinoma model.
1. Animal Model:
-
Species: Copenhagen rats are typically used for the Dunning R-3327 model.[8][9][10][11][12]
-
Cell Lines: Mat-Ly-Lu (MLL) or G line prostate adenocarcinoma cells.[8][13][14][15][16]
2. Tumor Cell Implantation:
-
Cells are harvested from culture and resuspended in a suitable medium (e.g., RPMI 1640).
-
A specific number of cells (e.g., 1 x 10^6) are injected subcutaneously or intraperitoneally into the host rats.
3. Treatment Protocol:
-
Once tumors are established and palpable, animals are randomized into treatment and control groups.
-
This compound peptide is dissolved in a sterile vehicle (e.g., saline).
-
The peptide solution is administered at the determined dosage (e.g., 0.179 mg/injection) via the chosen route (intraperitoneal or subcutaneous).[1]
-
The control group receives the vehicle alone.
-
Treatment is administered according to a set schedule (e.g., five times per week).[1]
4. Data Collection and Analysis:
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Animal body weight is monitored as an indicator of toxicity.
-
Survival of the animals in each group is recorded.
-
At the end of the study, tumors are excised and weighed.
-
Tissues from relevant organs (e.g., lungs, lymph nodes) are collected for histological analysis to assess metastasis.[1]
In Vitro Cell Viability (MTT) Assay
This is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
2. Peptide Treatment:
-
A stock solution of this compound is prepared and serially diluted to a range of concentrations in culture medium.
-
The medium from the cell plates is replaced with the medium containing different concentrations of this compound. Control wells receive medium without the peptide.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
4. MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
5. Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 values (the concentration of peptide that inhibits 50% of cell growth) can be determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment:
-
Cells are treated with this compound at various concentrations for a defined period.
2. Cell Harvesting and Staining:
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.
3. Incubation:
-
The cells are incubated in the dark at room temperature for approximately 15 minutes.
4. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The this compound peptide exhibits significant antitumor potential, particularly in preclinical models of prostate cancer. Its lytic mechanism of action, targeting the cancer cell membrane, is a promising avenue for the development of novel cancer therapeutics that may circumvent traditional drug resistance mechanisms. Further research is warranted to fully elucidate its in vitro efficacy across a broader range of cancer cell types, to define the specific molecular interactions and downstream signaling events, and to optimize its therapeutic index for potential clinical translation. The experimental frameworks provided in this guide offer a foundation for future investigations into this promising anticancer peptide.
References
- 1. Efficacy of a synthetic lytic peptide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor cell membrane-targeting cationic antimicrobial peptides: novel insights into mechanisms of action and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Cationic antimicrobial peptides: potential templates for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Association Modes of Natural Anticancer Peptides: Mechanistic Details on Helicity, Orientation, and Surface Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro characterization of MAT LyLu: a Dunning rat prostate adenocarcinoma tumor subline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental models for the study of prostatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and characterization of seven dunning rat prostatic cancer cell lines and their use in developing methods for predicting metastatic abilities of prostatic cancers | Semantic Scholar [semanticscholar.org]
- 13. auajournals.org [auajournals.org]
- 14. MAT-LyLu cell line|AcceGen [accegen.com]
- 15. Establishment and in vivo characterization of multidrug-resistant dunning R3327 rat prostate-carcinoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Antiviral Activity of the Synthetic Peptide D2A21 Against Herpesviruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpesviruses constitute a large family of double-stranded DNA viruses responsible for a wide range of human diseases, from common cold sores (Herpes Simplex Virus 1) and genital herpes (Herpes Simplex Virus 2) to chickenpox and shingles (Varicella-Zoster Virus), infectious mononucleosis (Epstein-Barr Virus), and severe infections in immunocompromised individuals (Cytomegalovirus). The increasing prevalence of drug-resistant strains necessitates the exploration of novel antiviral agents. D2A21 is a synthetic antimicrobial peptide that has demonstrated notable antiviral activity, particularly against enveloped viruses. This technical guide provides a comprehensive overview of the currently available data on the efficacy of this compound against herpesviruses, with a focus on Herpes Simplex Virus types 1 and 2.
Mechanism of Action
While specific molecular signaling pathways for this compound have not been fully elucidated in the available literature, the primary mechanism of action for many antimicrobial peptides against enveloped viruses involves direct interaction with and disruption of the viral envelope.[1] This leads to the inactivation of the virus before it can infect host cells. The synthetic peptide this compound is believed to follow this general mechanism, destabilizing the lipid bilayer of the viral envelope.[2]
In combination with the lipid-ether 1-O-octyl-sn-glycerol (OG), this compound exhibits a synergistic effect, significantly enhancing the rate and extent of viral inactivation.[3] This suggests a multi-pronged assault on the viral envelope, where OG may enhance the peptide's ability to disrupt the membrane.[2]
Quantitative Data on Antiviral Activity
The majority of quantitative data for the anti-herpesvirus activity of this compound comes from in-vitro studies on Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). The following tables summarize the key findings from these studies, highlighting the synergistic effect of this compound when combined with 3 mM 1-O-octyl-sn-glycerol (OG).
Table 1: Inactivation of HSV-1 by this compound and OG in the Presence of 1% Fetal Bovine Serum
| Treatment | Incubation Time (minutes) | Fold Reduction in Viral Titer |
| 3 mM OG alone | 20 | 100 |
| 3 mM OG alone | 60 | 1,000 |
| 9 µM this compound alone | 60 | Almost none |
| 3 mM OG + 3 µM this compound | 10 | 10,000 |
| 3 mM OG + 3 µM this compound | 30 | Complete Inactivation |
| 3 mM OG + ≥6 µM this compound | ≤10 | Complete Inactivation |
Data extracted from Isaacs et al., 2004.[3]
Table 2: Inactivation of HSV-2 by this compound and OG in the Presence of 1% Fetal Bovine Serum
| Treatment | Incubation Time (minutes) | Fold Reduction in Viral Titer |
| 3 mM OG alone | 60 | 10 |
| 9 µM this compound alone | 60 | Almost none |
| 3 mM OG + 3 µM this compound | 60 | 100 |
| 3 mM OG + 6 µM this compound | 10-20 | 100 |
| 3 mM OG + 6 µM this compound | 40 | ~10,000 |
| 3 mM OG + 9 µM this compound | 40 | Complete Inactivation |
Data extracted from Isaacs et al., 2004.[3][4]
Table 3: Inactivation of HSV-1 by this compound and OG in the Presence of 10% Fetal Bovine Serum
| Treatment | Incubation Time (minutes) | Fold Reduction in Viral Titer |
| 3 mM OG + 3 µM this compound | 10 | 100 |
| 3 mM OG + 6 µM this compound | 10 | ≥1,000 |
| 3 mM OG + 9 µM this compound | 10 | ≥10,000 |
| 3 mM OG + 9 µM this compound | 30 | Complete Inactivation |
Data extracted from Isaacs et al., 2004.[3]
Table 4: Inactivation of HSV-2 by this compound and OG in the Presence of 10% Fetal Bovine Serum
| Treatment | Incubation Time (minutes) | Fold Reduction in Viral Titer |
| 3 mM OG + 9 µM this compound | 10 | 100 |
| 3 mM OG + 9 µM this compound | 30 | 1,000 |
| 3 mM OG + 9 µM this compound | 50 | ~100,000 |
| 3 mM OG + 9 µM this compound | 60 | Complete Inactivation |
Data extracted from Isaacs et al., 2004.[3][4]
Experimental Protocols
The following is a detailed methodology for the plaque reduction assay used to determine the antiviral activity of this compound against HSV-1 and HSV-2, based on the procedures described by Isaacs et al. (2004).[3]
Materials
-
Viruses: Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2), obtained from the American Type Culture Collection (ATCC).
-
Cell Lines: Vero cells for HSV-1 propagation and assay, and CV-1 cells for HSV-2 propagation and assay.
-
Peptide: Synthetic peptide this compound.
-
Lipid: 1-O-octyl-sn-glycerol (OG).
-
Media: Appropriate cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS).
-
Assay Components: Methylcellulose overlay, crystal violet stain.
Virus Propagation
-
HSV-1 is propagated in Vero cell monolayers.
-
HSV-2 is propagated in CV-1 cell monolayers.
-
Viruses are harvested when cytopathic effects are evident and stored at -80°C.
Plaque Reduction Assay
-
Prepare stock solutions of this compound and OG in an appropriate solvent.
-
In a sterile microcentrifuge tube, combine the desired concentrations of this compound and/or OG with a known titer of either HSV-1 or HSV-2. The final reaction mixture should contain 1% or 10% FBS.
-
Incubate the virus-compound mixture at 37°C for various time points (e.g., 0, 10, 20, 30, 40, 50, 60 minutes).
-
At each time point, stop the reaction by serially diluting the mixture in cold culture medium.
-
Infect confluent monolayers of the appropriate host cells (Vero for HSV-1, CV-1 for HSV-2) in 6-well plates with the serially diluted virus-compound mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cell monolayers with a medium containing methylcellulose to restrict virus spread to adjacent cells, thus forming plaques.
-
Incubate the plates for 2-3 days at 37°C in a humidified CO2 incubator.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well to determine the viral titer (Plaque Forming Units per mL).
-
The fold reduction in viral titer is calculated by comparing the titer of the treated virus to that of the untreated virus control.
Visualizations
Experimental Workflow for this compound Antiviral Assay
Caption: Workflow for assessing the antiviral activity of this compound.
Conclusion
The synthetic peptide this compound demonstrates significant in-vitro activity against Herpes Simplex Virus Type 1 and Type 2. Its efficacy is markedly enhanced when used in combination with the lipid-ether 1-O-octyl-sn-glycerol, suggesting a synergistic mechanism of viral envelope disruption. The provided data indicates that this combination can lead to the rapid and complete inactivation of HSV-1 and HSV-2. While the current body of research is focused on these two herpesviruses, the mechanism of action suggests potential broader activity against other enveloped viruses. Further research is warranted to explore the efficacy of this compound against other members of the Herpesviridae family and to elucidate the precise molecular interactions involved in its antiviral activity. The detailed experimental protocols and workflow provided in this guide serve as a foundation for future investigations into this promising antiviral peptide.
References
- 1. An Overview of Antiviral Peptides and Rational Biodesign Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of Herpes Simplex Virus Clinical Isolates by Using a Combination Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Lipid-Peptide Microbicide Inactivates Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on D2A21 Research in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostate cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. D2A21, a synthetically designed lytic peptide, has emerged as a promising candidate in preclinical studies for its potent and selective anti-tumor activity against prostate cancer. This technical guide provides a comprehensive overview of the research conducted on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of lytic peptides in oncology.
Introduction to this compound
This compound is a synthetic, α-helically structured cationic lytic peptide. Like other antimicrobial peptides (AMPs), its design is inspired by naturally occurring peptides that form a key component of the innate immune system. The therapeutic potential of this compound in oncology, particularly for prostate cancer, stems from its ability to selectively target and disrupt the cell membranes of cancer cells, leading to cell death. Its cationic nature is thought to facilitate preferential interaction with the anionic components of cancer cell membranes.
Mechanism of Action
The primary mechanism of action of this compound is believed to be the direct lysis of cancer cell membranes. This process is thought to occur through the following steps:
-
Electrostatic Attraction: The positively charged this compound peptide is electrostatically attracted to the negatively charged components of the prostate cancer cell membrane.
-
Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the lipid bilayer, disrupting its integrity and forming pores or channels.
-
Cell Lysis: The formation of these pores leads to an influx of extracellular fluid, cell swelling, and ultimately, cell lysis and death.
While direct membrane disruption is the principal mechanism, evidence also suggests that this compound may induce apoptosis (programmed cell death), although the precise signaling pathways have not been fully elucidated in the available literature. It is hypothesized that the membrane disruption and subsequent cellular stress may trigger intrinsic apoptotic pathways.
Proposed Signaling Pathway for this compound-Induced Cell Death
Caption: Proposed mechanism of this compound leading to cell lysis and apoptosis.
Preclinical Efficacy of this compound in Prostate Cancer
Preclinical studies, primarily in rat models of prostate cancer, have demonstrated the significant anti-tumor efficacy of this compound.
In Vivo Studies
The Dunning R-3327 rat prostate adenocarcinoma model has been instrumental in evaluating the in vivo efficacy of this compound.
Key Findings:
-
Tumor Growth Inhibition: Intraperitoneal or subcutaneous administration of this compound resulted in a 50-72% inhibition of tumor growth, as measured by both tumor volume and weight.
-
Optimal Dosage: The optimal dosage was determined to be 0.179 mg per injection, administered five times per week.
-
Survival Rate: In animals challenged with a large number of tumor cells, this compound treatment increased the survival rate from 25% to 70-75%.
-
Anti-Metastatic Effects: this compound was also shown to inhibit metastases and reduce deaths resulting from metastatic disease.
-
Toxicity: At the optimal therapeutic dosage, this compound demonstrated no significant toxicity.
Table 1: Summary of In Vivo Efficacy of this compound in the Dunning R-3327 Rat Model
| Parameter | Result | Citation |
| Tumor Growth Inhibition | 50-72% (by volume and weight) | |
| Optimal Dosage | 0.179 mg/injection (5 times/week) | |
| Survival Rate Increase | From 25% to 70-75% | |
| Metastasis | Inhibition of metastases | |
| Toxicity | No significant toxicity at optimal dose |
In Vitro Studies
This compound has demonstrated significant cytotoxicity against various human prostate cancer cell lines in vitro.
Key Findings:
-
Cytotoxicity: this compound exhibits cytotoxic effects against several human cancer cell lines, including those from prostate, colon, and bladder carcinomas.
-
Comparative Efficacy: The LD50 values for this compound in prostate cancer cell lines were significantly lower than those for the standard chemotherapeutic drug cisplatin, indicating higher potency.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Lines | Metric | Value | Comparison | Citation |
| Prostate Cancer | LD50 | Significantly lower than cisplatin | More potent than cisplatin | |
| Prostate vs. Other Cancers | LD50 | Similar to cervical, colon, bladder, and lung cancer cell lines | Broad-spectrum activity |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the evaluation of this compound.
In Vivo Efficacy in the Dunning R-3327 Rat Prostate Adenocarcinoma Model
This model is a well-established tool for studying prostate cancer and evaluating novel therapeutics.
Protocol:
-
Animal Model: Male Copenhagen-Fisher rats are used.
-
Tumor Cell Implantation: Mat-Ly-Lu (MLL) or G sublines of the Dunning R-3327 rat prostate adenocarcinoma cells are implanted subcutaneously or intraperitoneally.
-
Treatment Administration: Once tumors are established, animals are treated with this compound via intraperitoneal or subcutaneous injections at the determined dosage and schedule (e.g., 0.179 mg/injection, 5 times/week). A control group receives a vehicle control.
-
Tumor Measurement: Tumor dimensions (length and width) are measured periodically using calipers. Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2 .
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Tissues, including lungs, are collected for histological analysis to assess metastases. Survival rates are monitored over the course of the study.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Human prostate cancer cell lines (e.g., PC-3, LNCaP, DU-145) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells, and the LD50 (lethal dose for 50% of cells) is determined.
Visualization of Experimental Workflow
Methodological & Application
D2A21 Peptide: Synthesis and Purification Protocols for Research and Drug Development
Application Note
Introduction
D2A21 is a synthetically engineered 23-amino acid peptide with potent antimicrobial and anti-tumor properties. As a cationic, amphipathic α-helical peptide, its primary mechanism of action involves the disruption of cellular membranes, leading to rapid cell lysis. This broad-spectrum activity against various pathogens, including antibiotic-resistant bacteria, and its efficacy in preclinical cancer models have positioned this compound as a promising candidate for therapeutic development.[1] This document provides detailed protocols for the chemical synthesis, purification, and characterization of the this compound peptide for research and development purposes.
Physicochemical Properties of this compound
A summary of the key properties of the this compound peptide is presented in the table below.
| Property | Value |
| Amino Acid Sequence | Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe |
| Molecular Formula | C₁₄₇H₂₂₉N₃₇O₂₄ |
| Molecular Weight | 2898.6 g/mol |
| Purity (typical) | >95% (as determined by HPLC) |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water |
Experimental Protocols
This compound Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. Automated synthesizers can also be programmed based on these steps.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation reagent: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid mixture to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.
-
-
Washing: After successful coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence, starting from the C-terminus (Phenylalanine) to the N-terminus (Phenylalanine).
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminal amino acid.
-
Resin Washing and Drying: Wash the peptide-resin conjugate extensively with DMF, DCM, and Methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter to separate the resin from the peptide solution.
-
Wash the resin with a small amount of TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
This compound Peptide Purification via Reversed-Phase HPLC (RP-HPLC)
The crude this compound peptide is purified using preparative RP-HPLC to achieve the desired level of purity.
Materials:
-
Crude this compound peptide
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 300 Å pore size)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A (see below). Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
HPLC Solvents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Purification Parameters:
-
Column: Preparative C18 column
-
Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 22 mm ID column)
-
Detection: UV at 220 nm and 280 nm
-
Gradient: A linear gradient from 20% to 50% Solvent B over 30 minutes is a good starting point for optimization.
-
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 80 | 20 |
| 30 | 50 | 50 |
| 35 | 0 | 100 |
| 40 | 80 | 20 |
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound peptide as a white, fluffy powder.
This compound Peptide Characterization by Mass Spectrometry
The molecular weight of the purified this compound peptide should be confirmed using mass spectrometry.
Materials:
-
Purified this compound peptide
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)
Procedure:
-
Sample Preparation: Prepare the purified this compound peptide sample according to the instrument manufacturer's instructions.
-
Data Acquisition: Acquire the mass spectrum of the peptide.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound (2898.6 g/mol ).
Mechanism of Action: Membrane Disruption
The antimicrobial and cytotoxic activity of this compound is primarily attributed to its ability to disrupt the integrity of cellular membranes. As a cationic peptide, it preferentially interacts with the negatively charged components of microbial and cancer cell membranes. Its amphipathic nature facilitates its insertion into the lipid bilayer, leading to the formation of pores or channels and subsequent cell death.[2]
References
Application Notes and Protocols for the Preparation of a D2A21 Topical Gel Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
D2A21 is a synthetic antimicrobial peptide that has demonstrated significant efficacy against a broad spectrum of pathogens, including antibiotic-resistant strains. Its potential applications in treating topical infections, such as those in burn wounds, have been a subject of considerable research. This document provides detailed application notes and protocols for the preparation and characterization of a 1.5% this compound topical gel formulation. The protocols outlined below are intended to serve as a comprehensive guide for researchers and professionals involved in the development of novel antimicrobial therapies.
Materials and Equipment
Materials
-
This compound Peptide (Purity >95%)
-
Carbopol® 940
-
Propylene Glycol
-
Glycerin
-
Triethanolamine (TEA)
-
Phenoxyethanol (as a preservative)
-
Purified Water (USP grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment
-
Analytical Balance
-
pH Meter
-
Homogenizer/High-Shear Mixer
-
Mechanical Stirrer with Overhead Motor
-
Viscometer (e.g., Brookfield Viscometer)
-
Franz Diffusion Cell Apparatus
-
High-Performance Liquid Chromatography (HPLC) System
-
Incubator/Stability Chamber
-
Microbiological Safety Cabinet
-
Standard laboratory glassware and consumables
Proposed Formulation
Based on common practices for formulating peptide-based topical gels, a hypothetical 1.5% this compound topical gel formulation is proposed below. This formulation is designed to be a starting point for further optimization and development.
| Ingredient | Function | Concentration (% w/w) |
| This compound Peptide | Active Ingredient | 1.50 |
| Carbopol® 940 | Gelling Agent | 1.00 |
| Propylene Glycol | Humectant/Solvent | 10.00 |
| Glycerin | Humectant | 5.00 |
| Phenoxyethanol | Preservative | 0.50 |
| Triethanolamine (TEA) | Neutralizing Agent | q.s. to pH 6.5-7.0 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocols
Preparation of the 1.5% this compound Topical Gel
This protocol describes the "cold dispersion" method for preparing the gel, which is suitable for temperature-sensitive active pharmaceutical ingredients like peptides.
Protocol:
-
Carbopol Dispersion: Slowly disperse 1.0 g of Carbopol® 940 into 80 mL of purified water in a beaker with continuous stirring using a mechanical stirrer. Avoid clump formation. Allow the dispersion to hydrate for at least 2 hours.
-
Peptide Solution Preparation: In a separate beaker, dissolve 1.5 g of this compound peptide, 10.0 g of propylene glycol, 5.0 g of glycerin, and 0.5 g of phenoxyethanol in 10 mL of purified water.
-
Mixing: Slowly add the peptide solution to the Carbopol dispersion with continuous stirring until a homogenous mixture is obtained.
-
Neutralization: Adjust the pH of the gel to between 6.5 and 7.0 by adding triethanolamine (TEA) dropwise while continuously monitoring the pH. The gel will thicken upon neutralization.
-
Final Weight Adjustment: Add purified water to adjust the final weight of the gel to 100 g and mix until uniform.
-
Degassing: Allow the gel to stand for 24 hours to remove any entrapped air bubbles.
Experimental Workflow for Gel Preparation
Caption: Workflow for the preparation of the this compound topical gel.
Quality Control and Characterization
The following tests are essential to ensure the quality, safety, and efficacy of the formulated gel.
Protocol: Visually inspect the prepared gel for its color, clarity, and the presence of any particulate matter or phase separation. A properly formulated gel should be translucent and homogenous.
Protocol:
-
Accurately weigh 1 g of the gel and disperse it in 10 mL of purified water.
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Measure the pH of the gel dispersion. The pH should be within the skin-compatible range of 6.5-7.0.
Protocol:
-
Use a Brookfield viscometer or a similar rotational viscometer.
-
Select an appropriate spindle and rotational speed.
-
Allow the spindle to rotate in the gel for a sufficient time to get a stable reading.
-
Record the viscosity in centipoise (cP).
Protocol:
-
Place 0.5 g of the gel on the center of a glass slide.
-
Place a second glass slide on top of the gel.
-
Apply a standard weight (e.g., 100 g) on the upper slide for a fixed time (e.g., 1 minute).
-
Measure the diameter of the circle to which the gel has spread. A larger diameter indicates better spreadability.
Protocol:
-
Accurately weigh 1 g of the gel and dissolve it in a suitable solvent (e.g., PBS pH 7.4).
-
Filter the solution to remove any undissolved excipients.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
The drug content should be within 90-110% of the labeled amount.
In Vitro Release Testing (IVRT)
IVRT is a crucial performance test for topical formulations, providing information on the rate of drug release from the gel matrix.
Protocol:
-
Apparatus Setup: Assemble the Franz diffusion cell apparatus. The receptor compartment is filled with a suitable receptor medium (e.g., PBS pH 7.4) and maintained at 32 ± 0.5°C.
-
Membrane Mounting: Place a synthetic membrane (e.g., polysulfone) between the donor and receptor compartments, ensuring no air bubbles are trapped.
-
Sample Application: Apply a known quantity (e.g., 300 mg) of the this compound gel onto the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot gives the release rate.
In Vitro Release Testing (IVRT) Workflow
Caption: Workflow for In Vitro Release Testing of the this compound gel.
Stability Studies
Stability studies are performed to evaluate the physical and chemical stability of the formulation over time under different storage conditions.
Protocol:
-
Store the gel samples in appropriate containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples and evaluate them for:
-
Physical appearance and homogeneity
-
pH
-
Viscosity
-
This compound content
-
Representative Data
The following tables provide representative quantitative data for a 1.5% antimicrobial peptide topical gel, based on values reported in the literature for similar formulations.
Table 1: Physicochemical Properties of the this compound Gel Formulation
| Parameter | Specification | Representative Value |
| Appearance | Translucent, homogenous gel | Conforms |
| pH | 6.5 - 7.0 | 6.8 ± 0.1 |
| Viscosity (cP) | 4000 - 6000 | 5200 ± 250 |
| Spreadability (g·cm/s) | Report Value | 25 ± 2 |
| Drug Content (%) | 90 - 110 | 98.5 ± 1.5 |
Table 2: Representative In Vitro Release Profile of this compound from the Gel
| Time (hours) | Cumulative Release (µg/cm²) |
| 0 | 0 |
| 1 | 50.2 ± 4.1 |
| 2 | 75.8 ± 6.3 |
| 4 | 110.5 ± 9.2 |
| 6 | 135.1 ± 11.5 |
| 8 | 155.6 ± 13.8 |
Table 3: Representative Stability Data for the this compound Gel at 25°C/60% RH
| Time (Months) | Physical Appearance | pH | Viscosity (cP) | This compound Content (%) |
| 0 | Conforms | 6.8 ± 0.1 | 5200 ± 250 | 98.5 ± 1.5 |
| 1 | Conforms | 6.7 ± 0.1 | 5150 ± 240 | 98.1 ± 1.6 |
| 2 | Conforms | 6.7 ± 0.2 | 5100 ± 260 | 97.8 ± 1.4 |
| 3 | Conforms | 6.6 ± 0.1 | 5050 ± 250 | 97.5 ± 1.5 |
Mechanism of Action: Signaling Pathways
This compound, like many antimicrobial peptides, exerts its therapeutic effects through multiple mechanisms.
Antimicrobial Action: Membrane Disruption
The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. Cationic peptides like this compound are electrostatically attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides and teichoic acids). This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis.
Caption: Antimicrobial mechanism of this compound via membrane disruption.
Antitumor Action: Apoptosis Induction
In addition to its antimicrobial properties, this compound has been reported to have antitumor activity, which is believed to be mediated through the induction of apoptosis (programmed cell death). This process involves the permeabilization of the cancer cell membrane, leading to the activation of intrinsic apoptotic pathways.
Caption: Apoptosis induction by this compound in cancer cells.
Conclusion
This document provides a comprehensive framework for the preparation and evaluation of a 1.5% this compound topical gel. The proposed formulation and detailed protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising antimicrobial peptide. Adherence to these guidelines will facilitate the development of a stable, safe, and effective topical formulation for the treatment of various skin infections. Further optimization of the formulation and extensive preclinical and clinical studies are necessary to fully establish its therapeutic utility.
Application Notes and Protocols for D2A21 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
D2A21 is a synthetic antimicrobial peptide (AMP) that has demonstrated significant efficacy against a broad spectrum of pathogens, including multidrug-resistant bacteria.[1][2] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to cell death.[3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial potency of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for performing a broth microdilution MIC assay specifically tailored for the cationic nature of the this compound peptide.
Principle of the Assay
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. In this assay, a standardized suspension of a specific microorganism is introduced into wells of a microtiter plate containing serial dilutions of this compound. Following incubation, the plates are visually inspected or read with a spectrophotometer to identify the lowest concentration of this compound that inhibits microbial growth. Due to the cationic properties of this compound, which can lead to its nonspecific binding to surfaces like polystyrene, this protocol incorporates modifications to ensure accurate and reproducible results.[1][4]
Data Presentation: this compound MIC Values
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.
| Microorganism | Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 4 | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | Not specified, but potent activity demonstrated | [2] |
| Escherichia coli | Reference Strain 25922 | Not specified, but activity demonstrated | [5] |
| Chlamydia trachomatis | Not specified | Activity demonstrated | [5] |
| Various Fungi | Tree pathogens | Broad-spectrum antifungal activity | [6] |
| Xanthomonas citri | 3213 | One of the most active AMPs tested | [6][7] |
| Agrobacterium tumefaciens | Not specified | Active | [6][7] |
| Sinorhizobium meliloti | Not specified | Active | [6][7] |
| Pseudomonas syringae pv. tabaci | Not specified | Remarkable disease resistance in transgenic tobacco | [6][7] |
Experimental Protocol: this compound Broth Microdilution MIC Assay
This protocol is adapted from established methods for cationic antimicrobial peptides to ensure accuracy and reproducibility.[1][4]
Materials and Reagents
-
This compound peptide, lyophilized
-
Sterile, deionized water
-
0.02% Acetic Acid
-
Bovine Serum Albumin (BSA)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[1]
-
Sterile 96-well polypropylene microtiter plates (do not use polystyrene)[1][4]
-
Sterile polypropylene microcentrifuge tubes[4]
-
Bacterial or fungal culture of interest
-
Spectrophotometer
-
Plate shaker (optional)
-
Incubator set at 35-37°C
Procedure
1. Preparation of this compound Stock Solution and Dilutions:
a. Aseptically dissolve the lyophilized this compound peptide in sterile deionized water to create a high-concentration stock solution (e.g., 1 mg/mL). b. Prepare a working stock solution by diluting the high-concentration stock in 0.02% acetic acid. c. Perform serial twofold dilutions of the this compound working stock solution in 0.01% acetic acid containing 0.2% BSA.[4] This is done to prevent the peptide from adhering to the plasticware.
2. Inoculum Preparation:
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a tube containing 5 mL of sterile MHB. c. Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be monitored using a spectrophotometer at a wavelength of 600 nm. d. Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]
3. Assay Plate Preparation and Inoculation:
a. Dispense 100 µL of sterile MHB into all wells of a 96-well polypropylene microtiter plate. b. Add 100 µL of the highest concentration of the this compound serial dilution to the first column of wells. c. Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no this compound), and the twelfth column will be the sterility control (no microorganisms). e. Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
4. Incubation:
a. Cover the microtiter plate with a sterile lid or sealing film. b. Incubate the plate at 37°C for 18-24 hours in ambient air.[4]
5. Determination of MIC:
a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. b. Alternatively, the plate can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration of this compound that inhibits growth by ≥90% compared to the growth control.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound, like many cationic antimicrobial peptides, involves a direct interaction with the negatively charged components of the bacterial cell membrane. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis.
Caption: this compound's antimicrobial mechanism of action.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the step-by-step workflow for the this compound MIC assay.
Caption: Workflow for this compound MIC determination.
References
- 1. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Transgenic expression of antimicrobial peptide this compound confers resistance to diseases incited by Pseudomonas syringae pv. tabaci and Xanthomonas citri, but not Candidatus Liberibacter asiaticus | PLOS One [journals.plos.org]
- 7. Transgenic expression of antimicrobial peptide this compound confers resistance to diseases incited by Pseudomonas syringae pv. tabaci and Xanthomonas citri, but not Candidatus Liberibacter asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rat Model for D2A21 Burn Wound Infection Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burn injuries are a significant cause of morbidity and mortality, largely due to the high risk of opportunistic bacterial infections.[1][2][3] The compromised skin barrier and suppressed immune system following a burn create an environment conducive to microbial colonization and invasion, frequently by pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.[1][4] D2A21, a synthetically engineered antimicrobial peptide, has demonstrated significant efficacy against common hospital pathogens in vitro and has shown promise in treating infected burn wounds in preclinical models.[5][6][7] These application notes provide a detailed framework and standardized protocols for utilizing an in vivo rat model to study the efficacy of this compound in managing burn wound infections.
Core Concepts
A thermal injury triggers the release of Damage-Associated Molecular Patterns (DAMPs) from necrotic tissue.[8][9] These DAMPs, along with Pathogen-Associated Molecular Patterns (PAMPs) from invading bacteria (e.g., lipopolysaccharide [LPS] or lipoteichoic acid [LTA]), activate pattern recognition receptors like Toll-like receptors (TLRs) on immune cells.[8][10][11][12] This activation initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, which orchestrate the host's immune response.[13][14] An effective antimicrobial agent in this context must not only eliminate the pathogen but also potentially modulate the host's inflammatory response to promote healing.
Animal Model Selection
Wistar or Sprague-Dawley rats (350-450 g) are commonly used for this model due to their size, which allows for the creation of a sufficiently large burn wound for analysis, and their well-characterized immune response.[5][15]
Experimental Design
A typical study design involves the following groups:
-
Sham Control: Anesthetized animals with no burn or infection.
-
Burn Control: Animals with a burn wound treated with a control vehicle (gel without this compound).
-
Infected Control: Animals with a burn wound inoculated with bacteria and treated with the control vehicle.
-
This compound Treatment Group: Animals with a burn wound inoculated with bacteria and treated with topical this compound.
-
Positive Control (Optional): Animals with an infected burn wound treated with a standard-of-care topical antimicrobial (e.g., silver sulfadiazine).
Data Presentation: Quantitative Summary
The following tables summarize expected quantitative outcomes based on published literature for a this compound-like therapeutic agent.
Table 1: Quantitative Bacteriology of Burn Eschar
| Treatment Group | Day 1 (CFU/g) | Day 2 (CFU/g) | Day 3 (CFU/g) |
| Infected Control | >10^5 | >10^5 | >10^7 |
| This compound Treatment | <10^4 | No Growth [5][7] | No Growth [5][7] |
Table 2: Sub-Eschar Muscle Tissue Bacteriology
| Treatment Group | Day 1 (CFU/g) | Day 2 (CFU/g) | Day 3 (CFU/g) |
| Infected Control | >10^3 | >10^4 | >10^5 |
| This compound Treatment | <10^2 | <10^2 | <10^2 |
Table 3: Survival Rate and Body Weight Changes (14-Day Study)
| Treatment Group | Survival Rate (%) | Average Body Weight Change (%) |
| Infected Control | 0%[5][7] | Significant Loss[5][7] |
| This compound Treatment | 85.7%[5][7] | Maintained[5][7] |
Table 4: Serum Cytokine Levels (pg/mL) at 48 hours Post-Infection
| Cytokine | Infected Control (Expected) | This compound Treatment (Hypothesized) |
| TNF-α | Highly Elevated | Moderately Reduced |
| IL-1β | Highly Elevated | Moderately Reduced |
| IL-6 | Highly Elevated | Significantly Reduced |
| IL-10 | Elevated | Increased (Modulatory Effect) |
Experimental Protocols
Protocol 1: Full-Thickness Burn Wound Induction (Adapted Scald Model)
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane). Shave the dorsal surface to expose the skin.
-
Burn Induction: Place the anesthetized rat in a protective mold that exposes a defined area of the dorsal skin (e.g., 20-25% Total Body Surface Area - TBSA).[5][16]
-
Scald Injury: Carefully immerse the exposed skin in a 97-100°C water bath for 6-10 seconds to create a full-thickness burn.[16]
-
Post-Burn Care: Immediately dry the area and administer resuscitation fluids (e.g., subcutaneous or intraperitoneal saline) and analgesics (e.g., Buprenorphine).
Protocol 2: Burn Wound Infection
-
Bacterial Preparation: Culture a pathogenic strain of Pseudomonas aeruginosa (e.g., PAO1) or Staphylococcus aureus (e.g., USA300) overnight in an appropriate broth.
-
Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile saline, and resuspend to a final concentration of approximately 1x10^8 or 1x10^9 CFU/mL.
-
Inoculation: Within 30 minutes of the burn injury, topically apply a defined volume (e.g., 100 µL) of the bacterial suspension onto the burn eschar, delivering a total inoculum of 10^7 to 10^8 organisms.[5]
-
Dressing: Cover the wound with a sterile, non-adherent dressing.
Protocol 3: this compound Treatment Application
-
Treatment Preparation: Prepare a 1.5% this compound gel formulation.
-
Application: Once daily, starting immediately after infection, gently remove the dressing and apply a thin layer of the 1.5% this compound gel or the control vehicle to the entire burn wound surface.[5][7]
-
Re-dressing: Apply a new sterile dressing after each treatment.
Protocol 4: Quantitative Bacteriology
-
Sample Collection: At predetermined time points (e.g., Day 1, 2, 3), euthanize a subset of animals from each group. Aseptically excise the burn eschar and a sample of the underlying sub-eschar muscle tissue.
-
Tissue Homogenization: Weigh the tissue samples and place them in a sterile homogenizer bag with a known volume of sterile saline.[17][18] Homogenize the tissue until it is fully dissociated.
-
Serial Dilution and Plating: Perform ten-fold serial dilutions of the tissue homogenate. Plate 100 µL of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates with 30-300 colonies.
-
Calculation: Calculate the number of Colony Forming Units (CFU) per gram of tissue.
Protocol 5: Histological Analysis
-
Tissue Fixation: Fix excised wound tissue in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[19][20]
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
H&E Staining:
-
Microscopic Evaluation: Assess for inflammatory cell infiltration, necrosis, granulation tissue formation, and re-epithelialization.
Protocol 6: Cytokine Analysis (ELISA)
-
Blood Collection: At specified time points, collect blood via cardiac puncture into serum separator tubes.
-
Serum Preparation: Allow blood to clot, then centrifuge at 2,000 x g for 10 minutes to separate the serum.[23][24] Store serum at -80°C until analysis.
-
ELISA Procedure:
-
Use commercially available ELISA kits for rat TNF-α, IL-1β, IL-6, and IL-10.
-
Prepare standards and samples according to the kit protocol.[25]
-
Add standards and samples to the antibody-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for the in vivo rat burn wound infection model.
Caption: Host immune signaling in response to burn wound infection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Burn Serum Increases Staphylococcus aureus Biofilm Formation via Oxidative Stress [frontiersin.org]
- 3. doaj.org [doaj.org]
- 4. sarpublication.com [sarpublication.com]
- 5. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Toll-Like Receptor Signaling in Burn Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stimulation of toll-like receptor pathways by burn eschar tissue as a possible mechanism for hypertrophic scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Key Immune-Related Genes in the Heart Following Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toll-Like Receptor Signaling in Burn Wound Healing and Scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Innate Immune System Response to Burn Damage—Focus on Cytokine Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Burn-injured skin is marked by a prolonged local acute inflammatory response of innate immune cells and pro-inflammatory cytokines [frontiersin.org]
- 15. Frontiers | Comparative Analysis of the Host Response in a Rat Model of Deep-Partial and Full-Thickness Burn Wounds With Pseudomonas aeruginosa Infection [frontiersin.org]
- 16. Rat Burn Model to Study Full-Thickness Cutaneous Thermal Burn and Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method of quantitative bacterial count in burn wound [pjms.com.pk]
- 18. ijsurgery.com [ijsurgery.com]
- 19. H&E (Hematoxylin & Eosin) Staining Protocol for Dermatopathology | KiKo XP [kikoxp.com]
- 20. treat-nmd.org [treat-nmd.org]
- 21. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 22. Morphological Evaluation of Wound Healing Events in the Excisional Wound Healing Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. content.abcam.com [content.abcam.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. file.elabscience.com [file.elabscience.com]
Application Note: Quantitative Culture Analysis of D2A21-Treated Wounds
Audience: Researchers, scientists, and drug development professionals.
Introduction D2A21 is a synthetically engineered antimicrobial peptide that has demonstrated significant in vitro activity against common hospital pathogens.[1][2] Its application in wound healing, particularly in infected wounds, has shown considerable promise. This document provides detailed protocols and quantitative data for assessing the efficacy of this compound in reducing bacterial load in wound models, specifically focusing on quantitative culture analysis. The primary mechanism of action for antimicrobial peptides like this compound is believed to involve the formation of channels or pores within the microbial membrane, disrupting cellular processes.[2]
Mechanism of Action & Therapeutic Rationale Infected wounds present a significant challenge to patient recovery, as the presence of pathogens like Pseudomonas aeruginosa can impede healing and increase morbidity and mortality.[3] this compound acts as a potent antimicrobial agent, directly targeting and eliminating bacteria within the wound bed. By sterilizing the burn eschar and reducing the subeschar bacterial load, this compound facilitates an environment conducive to healing and has been shown to markedly improve survival in preclinical models of infected burn wounds.[1][2]
Quantitative Data Summary
The efficacy of this compound has been evaluated in in-vivo infected wound models, yielding significant quantitative results in bacterial reduction and survival rates.
Table 1: Quantitative Culture Analysis of Infected Burn Wounds This table summarizes the bacterial load in an infected burn wound model in Wistar rats, comparing a 1.5% topical this compound gel to a control gel. Wounds were inoculated with Pseudomonas aeruginosa.
| Time Point | Tissue Sample | This compound-Treated Group (CFU/gram) | Control Group (CFU/gram) | Citation |
| Day 2 | Burn Eschar | No Bacterial Growth | > 10⁵ | [1][2] |
| Day 3 | Burn Eschar | No Bacterial Growth | > 10⁵ | [1][2] |
| Day 1-3 | Subeschar Muscle | Significantly Less Invasion | High Bacterial Invasion | [1][2] |
Table 2: Survival Analysis in Infected Wound Models This table presents the survival outcomes for animals treated with this compound compared to control and standard-of-care treatments in two separate studies.
| Study Model | Treatment Group | Survival Rate (%) | Evaluation Period | Citation |
| Infected Burn Wound | This compound | 85.7% | 14 Days | [1][2] |
| Control Gel | 0% | 14 Days | [1][2] | |
| Acutely Infected Wound | This compound | 100% | 21 Days | [3][4] |
| Control Vehicle | 50% | 21 Days | [3][4] | |
| Silver Sulfadiazine (SSD) | 33% | 21 Days | [3][4] | |
| Sulfamylon | 83% | 21 Days | [3][4] |
Experimental Protocols
Protocol 1: In-Vivo Infected Wound Model and this compound Treatment This protocol describes the establishment of an infected full-thickness wound model in rats to evaluate the efficacy of topical this compound.
Materials:
-
Wistar rats
-
Anesthetic agent
-
Electric clippers
-
Sterile surgical instruments
-
Pseudomonas aeruginosa culture (e.g., 10⁸ organisms)
-
Topical this compound gel (e.g., 1.5%)
-
Control vehicle gel
-
Wound dressing materials
Procedure:
-
Anesthetize the animal following approved institutional guidelines.
-
Shave the dorsal surface of the rat using electric clippers.
-
Create two full-thickness skin defects (e.g., 1.5 x 1.5 cm) on the dorsum using sterile surgical instruments.[3]
-
Inoculate the wound bed with a standardized suspension of P. aeruginosa (e.g., 10⁸ organisms).[3]
-
Divide animals into treatment and control groups.
-
Apply the topical this compound gel to the wounds of the treatment group. Apply the control vehicle gel to the wounds of the control group.
-
Cover the wounds with an appropriate dressing.
-
Repeat the treatment daily for the duration of the study (e.g., 14 or 21 days).[1][3]
-
Monitor animals daily for signs of distress, changes in body weight, and overall survival.[1][2]
Protocol 2: Quantitative Wound Biopsy Culture Analysis This protocol outlines the procedure for collecting and processing wound tissue to quantify the bacterial load. Tissue biopsy is considered the gold standard for quantitative wound culture.[5][6]
Materials:
-
Sterile biopsy punch (e.g., 3-4 mm) or scalpel
-
Sterile tubes and containers
-
Sterile saline or phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Vortex mixer
-
Sterile dilution tubes
-
Standard agar plates (e.g., Blood Agar, MacConkey Agar)
-
Incubator
Procedure:
-
Sample Collection:
-
At predetermined time points (e.g., Day 1, 2, 3), euthanize a subset of animals from each group.
-
Aseptically obtain a tissue biopsy from the wound bed using a punch biopsy tool or a scalpel.[5] For burn models, separate samples of the eschar and subeschar muscle can be collected.[1]
-
Place the tissue sample in a pre-weighed sterile container.
-
-
Sample Processing:
-
Determine the wet weight of the tissue sample.
-
Add a known volume of sterile saline or PBS to the container (e.g., 1 mL).
-
Homogenize the tissue sample completely using a sterile tissue homogenizer.
-
Vortex the homogenate vigorously to ensure uniform bacterial suspension.
-
-
Serial Dilution and Plating:
-
Perform a series of 10-fold serial dilutions of the tissue homogenate in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Spread the inoculum evenly using a sterile spreader.
-
-
Incubation and Enumeration:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Count the number of colony-forming units (CFUs) on plates that have a countable number of colonies (typically 30-300).
-
-
Calculation:
-
Calculate the number of CFUs per gram of tissue using the following formula:
-
CFU/gram = (Number of colonies x Dilution factor) / Volume plated (in mL) / Tissue weight (in grams)
-
-
A bacterial count of over 10⁵ organisms per gram of tissue is generally considered indicative of a wound infection.[5]
-
Visualizations: Workflows and Logical Relationships
Caption: Experimental workflow for evaluating this compound efficacy in an infected wound model.
References
- 1. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. woundsource.com [woundsource.com]
Application Notes and Protocols for D2A21 in the Treatment of Skin and Soft Tissue Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
D2A21 is a synthetically engineered antimicrobial peptide (AMP) derived from the cecropin family of α-helical peptides. It has demonstrated significant antimicrobial activity against a range of pathogens, showing promise as a topical therapeutic agent for skin and soft tissue infections (SSTIs), including those in infected wounds and burns. Preclinical studies highlight its potent bactericidal effects and favorable in vivo efficacy, positioning it as a candidate for further investigation and development.
Mechanism of Action
The primary mechanism of action for this compound, like other cationic antimicrobial peptides, is the disruption of the bacterial cell membrane. The positively charged peptide is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, leakage of cytoplasmic contents, and ultimately, cell death. Ultrastructural studies have confirmed that exposure to this compound results in the disruption of bacterial membranes.[1]
Data Presentation
In Vitro Antimicrobial Activity of this compound
| Target Organism | Strain | Assay Type | Value | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Multiple | MIC | 0.25 - 4 µg/mL | [2] |
| Chlamydia trachomatis | Not Specified | MCC | 5 µM (18.32 µg/mL) | [1][3] |
| Escherichia coli | ATCC 25922 | MCC | 12.5 µM (46 µg/mL) |
MIC: Minimum Inhibitory Concentration; MCC: Minimum Cidal Concentration
In Vivo Efficacy of Topical this compound in Rat Models
| Animal Model | Pathogen | Treatment Groups | Outcome Measure | Results | Reference |
| Acutely Infected Full-Thickness Wound | Pseudomonas aeruginosa (10⁸ CFU) | This compound gel, Control vehicle, Silver sulfadiazine (SSD), Sulfamylon | 21-Day Survival | This compound: 100%Control: 50%Sulfamylon: 83%SSD: 33% | [4] |
| Infected Burn Wound (23% TBSA) | Pseudomonas aeruginosa (10⁷ CFU) | 1.5% this compound gel, Control gel | 14-Day Survival | This compound: 85.7%Control: 0% | [5] |
| Infected Burn Wound (23% TBSA) | Pseudomonas aeruginosa (10⁸ CFU) | 1.5% this compound gel, Control gel | Bacterial Load in Eschar | Day 2 & 3: No growth with D2A21Day 2: >10⁵ CFU with Control | [5] |
TBSA: Total Body Surface Area; CFU: Colony-Forming Units
Cytotoxicity Data
| Cell Line | Assay | Formulation | Result | Reference |
| McCoy Mouse Fibroblast Cells | AlamarBlue Assay | 2% this compound Gel | Significant cytotoxicity observed | [6] |
| Human Keratinocytes | Not Specified | This compound | No deleterious effect on growth | [2] |
| Red Blood Cells | Hemolysis Assay | This compound | Low hemolytic activity | [7] |
Experimental Protocols
Protocol 1: In Vivo Murine Model of an Acutely Infected Full-Thickness Wound
This protocol is adapted from studies evaluating the efficacy of this compound in treating infected wounds in rats.[4]
1. Animal Model:
- Use adult Wistar rats (or other appropriate strain) of a specific weight range.
- Anesthetize the animals using a suitable method (e.g., isoflurane inhalation).
- Shave the dorsal surface and prepare the skin with an antiseptic solution.
2. Wound Creation and Inoculation:
- Create two full-thickness square defects (e.g., 1.5 x 1.5 cm) on the dorsum, excising the skin and panniculus carnosus.
- Prepare a suspension of Pseudomonas aeruginosa (or other relevant pathogen) to a concentration of 10⁸ CFU in a small volume of sterile saline or broth.
- Inoculate the surface of each wound with the bacterial suspension.
3. Treatment Regimen:
- Divide animals into treatment groups (e.g., this compound gel, control vehicle gel, standard of care like silver sulfadiazine).
- Beginning on the day of wounding, apply the assigned topical treatment to the wound surface daily. Ensure the entire wound is covered.
- House animals individually to prevent interference with the wounds.
4. Outcome Assessment:
- Monitor the animals daily for signs of health and distress.
- Record survival rates for each group over a 21-day period.
- Optional: At selected time points, euthanize a subset of animals to collect wound tissue for quantitative bacteriology (homogenization and plating) to determine bacterial load.
"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Anesthesia" [label="Anesthetize Rat"];
"Wound_Creation" [label="Create Full-Thickness\nDorsal Wound"];
"Inoculation" [label="Inoculate Wound with\nPseudomonas aeruginosa"];
"Grouping" [label="Divide into Treatment Groups\n(this compound, Control, etc.)"];
"Treatment" [label="Daily Topical Treatment"];
"Monitoring" [label="Daily Health Monitoring"];
"Data_Collection" [label="Record Survival Data\n(21 days)"];
"End" [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Anesthesia" [color="#34A853"];
"Anesthesia" -> "Wound_Creation" [color="#34A853"];
"Wound_Creation" -> "Inoculation" [color="#34A853"];
"Inoculation" -> "Grouping" [color="#34A853"];
"Grouping" -> "Treatment" [color="#34A853"];
"Treatment" -> "Monitoring" [color="#34A853"];
"Monitoring" -> "Data_Collection" [color="#34A853"];
"Data_Collection" -> "End" [color="#34A853"];
}
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This is a generalized protocol for determining the MIC of this compound against relevant bacterial strains.
1. Preparation of Materials:
- This compound peptide: Reconstitute lyophilized peptide in a suitable sterile solvent (e.g., sterile water, 0.01% acetic acid) to create a stock solution.
- Bacterial Strains: Culture the desired bacterial strains (e.g., S. aureus, P. aeruginosa) overnight on appropriate agar plates.
- Media: Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate liquid media.
2. MIC Assay Procedure:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.
- Prepare a bacterial inoculum by suspending colonies from the overnight plate in MHB and adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Add the bacterial inoculum to each well containing the this compound dilutions.
- Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
3. Reading the Results:
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 3: Topical Gel Formulation
Note: The exact excipients used in the preclinical studies for the this compound and control gels are not detailed in the available literature. The following is a general protocol for preparing a simple aqueous gel suitable for topical peptide delivery. Compatibility and stability studies would be required for a specific this compound formulation.
1. Gelling Agent Preparation:
- Select a suitable gelling agent such as Hydroxypropyl Methylcellulose (HPMC) or a carbomer (e.g., Carbopol 940).
- For an HPMC gel (e.g., 2% w/v), slowly disperse the HPMC powder into a vortex of heated (approx. 80-90°C) sterile water. Once dispersed, cool the solution in an ice bath with gentle stirring to promote hydration and gel formation.
- For a carbomer gel (e.g., 1% w/v), disperse the carbomer powder into sterile water with high-speed stirring. Neutralize the solution to a pH of ~6.0-7.0 with a suitable base (e.g., triethanolamine) to induce gelation.
2. Incorporation of this compound:
- Prepare a concentrated aqueous solution of this compound.
- Once the gel base has cooled to room temperature and is fully hydrated, slowly incorporate the this compound solution with gentle mixing until a homogenous gel is formed.
- For a control vehicle gel, incorporate the same volume of the peptide's solvent instead of the peptide solution.
3. Final Formulation:
- Adjust the final weight with sterile water if necessary.
- Optionally, add other excipients like humectants (e.g., glycerol, propylene glycol) or preservatives, ensuring compatibility with the peptide.[3][8]
- Transfer the final gel into appropriate sterile containers.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Compatibility Study of Peptide and Glycerol Using Chromatographic and Spectroscopic Techniques: Application to a Novel Antimicrobial Peptide Cbf-14 Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Microbicidal Activities of Cecropin Peptides this compound and D4E1 and Gel Formulations Containing 0.1 to 2% this compound against Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transgenic expression of antimicrobial peptide this compound confers resistance to diseases incited by Pseudomonas syringae pv. tabaci and Xanthomonas citri, but not Candidatus Liberibacter asiaticus | PLOS One [journals.plos.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for D2A21 in the Treatment of Chlamydia trachomatis Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydia trachomatis is an obligate intracellular bacterium responsible for the most common bacterial sexually transmitted infection worldwide. The rise of antibiotic resistance necessitates the development of novel therapeutic agents. D2A21, a synthetic cecropin antimicrobial peptide, has demonstrated significant in vitro activity against Chlamydia trachomatis. Its proposed mechanism of action involves the direct disruption of the bacterial membrane, leading to cell death.[1][2] These application notes provide a summary of the available data and detailed protocols for the evaluation of this compound's antichlamydial activity.
Quantitative Data Summary
The in vitro efficacy of this compound and its gel formulations against Chlamydia trachomatis has been quantified, primarily through the determination of the Minimum Cidal Concentration (MCC).
| Compound/Formulation | Target Organism | Minimum Cidal Concentration (MCC) | Notes | Reference |
| This compound Peptide | C. trachomatis | 5 µM (18.32 µg/ml) | Activity is reduced at pH values above and below 7. | [1] |
| 0.5% this compound Gel | C. trachomatis | 0.2 mM (0.7 mg/ml) | Gel formulation mitigates the impact of pH variations on activity.[1][3] | [1] |
| 2% this compound Gel | C. trachomatis | 0.2 mM (0.7 mg/ml) | The presence of 10% human blood did not significantly alter the MCC.[1] | [1] |
Mechanism of Action
This compound is a cationic peptide that is believed to exert its antimicrobial effect through electrostatic interaction with the negatively charged components of the bacterial membrane.[4] This interaction leads to the disruption of the membrane's integrity, forming pores and causing the leakage of cytoplasmic contents, which ultimately results in cell death.[1] Ultrastructural studies have confirmed that exposure to this compound leads to the dissolution or destruction of the C. trachomatis membrane.[1][2]
Caption: this compound mechanism of action on C. trachomatis.
Experimental Protocols
Determination of Minimum Cidal Concentration (MCC)
This protocol is adapted from standard methodologies for determining the antimicrobial activity of peptides against Chlamydia trachomatis.
a. Materials:
-
This compound peptide stock solution
-
Chlamydia trachomatis elementary bodies (EBs) of known concentration (Inclusion Forming Units (IFU)/ml)
-
Host cell line (e.g., McCoy, HeLa)
-
Cell culture medium (e.g., DMEM with supplements)
-
Cycloheximide
-
Gentamicin
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chlamydia staining kit (e.g., fluorescein-conjugated monoclonal antibody)
-
96-well microtiter plates
-
Fluorescence microscope
b. Protocol:
-
Host Cell Preparation: Seed host cells in a 96-well plate and culture to form a confluent monolayer.
-
Peptide Dilution: Prepare serial dilutions of this compound in culture medium.
-
Inoculum Preparation: Dilute C. trachomatis EBs to a final concentration of 5 x 10^6 IFU/ml in sucrose-phosphate-glutamic acid (SPG) buffer.
-
Treatment: Mix equal volumes of the diluted EBs and the this compound dilutions. Incubate for a specified time (e.g., 5 minutes or 120 minutes) at 37°C.
-
Infection: Remove the culture medium from the host cell monolayers and inoculate with the this compound-treated chlamydial suspension.
-
Centrifugation: Centrifuge the plates to facilitate infection.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2 hours.
-
Medium Change: Aspirate the inoculum and add fresh culture medium containing cycloheximide and gentamicin.
-
Incubation: Incubate for 48-72 hours to allow for inclusion formation.
-
Fixation and Staining: Fix the cells with methanol and stain for chlamydial inclusions using a fluorescein-conjugated antibody.
-
Quantification: Enumerate the number of inclusions per field using a fluorescence microscope. The MCC is defined as the lowest concentration of this compound that results in a 99.9% or greater reduction in the number of inclusions compared to the untreated control.
Caption: Workflow for determining the MCC of this compound.
Ultrastructural Analysis by Transmission Electron Microscopy (TEM)
This protocol provides a general framework for observing the morphological changes in C. trachomatis EBs after treatment with this compound.
a. Materials:
-
High-concentration C. trachomatis EBs
-
This compound peptide
-
Glutaraldehyde solution (2.5% in cacodylate buffer)
-
Osmium tetroxide (1%)
-
Ethanol series (for dehydration)
-
Propylene oxide
-
Epoxy resin
-
Uranyl acetate
-
Lead citrate
-
TEM grids
-
Transmission Electron Microscope
b. Protocol:
-
Treatment: Incubate a suspension of C. trachomatis EBs with a predetermined concentration of this compound (e.g., at or above the MCC) for a specified time. An untreated control sample should be processed in parallel.
-
Fixation: Pellet the EBs by centrifugation and fix with 2.5% glutaraldehyde for at least 1 hour at 4°C.
-
Post-fixation: Wash the pellet with buffer and post-fix with 1% osmium tetroxide for 1 hour.
-
Dehydration: Dehydrate the sample through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltration: Infiltrate the sample with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.
-
Embedding and Polymerization: Embed the sample in pure epoxy resin and polymerize in an oven.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome and mount them on TEM grids.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope, looking for morphological changes such as membrane disruption, swelling, and leakage of cytoplasmic content in the this compound-treated samples compared to the control.
Concluding Remarks
This compound demonstrates potent in vitro activity against Chlamydia trachomatis, primarily through membrane disruption. The provided protocols offer a foundation for further investigation into its efficacy and mechanism of action. Future studies should focus on in vivo models to assess the therapeutic potential of this compound formulations for treating chlamydial infections. The development of peptide-based therapies like this compound may provide a valuable alternative to conventional antibiotics in the face of growing resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cell-penetrating peptide, Pep-1, has activity against intracellular chlamydial growth but not extracellular forms of Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D2A21 as a Therapeutic Agent in Infected Wounds
For Use by Researchers, Scientists, and Drug Development Professionals
Introduction
Infected wounds pose a significant challenge in clinical practice, often leading to delayed healing, increased morbidity, and mortality. The rise of multidrug-resistant bacteria further complicates treatment, necessitating the development of novel antimicrobial agents. D2A21 is a synthetically engineered antimicrobial peptide (AMP) that has demonstrated significant efficacy in preclinical models of infected wounds.[1][2][3][4] As an analog of cecropin, this compound exhibits broad-spectrum antimicrobial activity and promotes wound healing.[1] This document provides detailed application notes and protocols for the preclinical evaluation of this compound as a therapeutic agent for infected wounds.
Mechanism of Action
The primary mechanism of action for this compound, like many cationic antimicrobial peptides, involves the disruption of the bacterial cell membrane.[5][6][7] This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7] This leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[5] While the precise signaling pathways affected by this compound in host cells during wound healing are not fully elucidated in the available literature, antimicrobial peptides, in general, are known to modulate inflammatory responses and promote keratinocyte migration and proliferation, which are crucial for wound closure.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 6. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. e-century.us [e-century.us]
Application Notes and Protocols for D2A21 Peptide Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
D2A21 is a synthetic antimicrobial peptide (AMP) that has demonstrated significant efficacy against a broad spectrum of bacteria. As a cecropin-like peptide, its primary mechanism of action involves the disruption of bacterial cell membranes, leading to cell death.[1][2] This direct action on the physical integrity of the membrane makes the development of resistance less likely compared to traditional antibiotics that target specific metabolic pathways. This compound has shown promise in preclinical and clinical settings, particularly in topical applications for the treatment of infected wounds and burn infections.[3] This document provides detailed application notes and protocols for the formulation and evaluation of this compound delivery systems, with a focus on hydrogel formulations for topical delivery.
This compound Delivery Systems: An Overview
The primary delivery system investigated for this compound is a topical hydrogel. Hydrogels offer several advantages for wound application, including providing a moist environment conducive to healing, ease of application, and the ability to control the release of the incorporated active pharmaceutical ingredient (API). Studies have reported the use of 1.5% and 2% this compound hydrogel formulations in preclinical and clinical trials.[3][4] While the exact composition of the proprietary "Demegel" formulation is not publicly available, this document provides protocols for preparing and characterizing similar carbomer-based hydrogels.
Other potential delivery systems for antimicrobial peptides like this compound include nanoparticles and liposomes. These systems can offer benefits such as enhanced stability, targeted delivery, and sustained release. Although specific data for this compound in these systems is limited in the public domain, the provided protocols can be adapted for the development and evaluation of such formulations.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its formulations from the reviewed literature.
Table 1: In Vitro Efficacy of this compound and Gel Formulations
| Formulation | Organism | Metric | Value | Reference |
| This compound Peptide | Chlamydia trachomatis | MCC | 5 µM (18.32 µg/mL) | [2][4] |
| 0.5% this compound Gel | Chlamydia trachomatis | MCC | 0.2 mM (0.7 mg/mL) | [2][4] |
| 2% this compound Gel | Chlamydia trachomatis | MCC | 0.2 mM (0.7 mg/mL) | [2][4] |
| This compound Peptide | MRSA | MIC | 0.25 - 4 µg/mL | [5] |
MCC: Minimum Cidal Concentration; MIC: Minimum Inhibitory Concentration
Table 2: In Vivo Efficacy of Topical this compound Gel in Animal Models
| Animal Model | Infection Model | Treatment Group | Outcome | Result | Reference |
| Wistar Rats | Infected Full-Thickness Defects (P. aeruginosa) | 1.5% this compound Gel | 21-Day Survival | 100% | [6] |
| Wistar Rats | Infected Full-Thickness Defects (P. aeruginosa) | Control Vehicle | 21-Day Survival | 50% | [6] |
| Wistar Rats | Infected Full-Thickness Defects (P. aeruginosa) | Silver Sulfadiazine (SSD) | 21-Day Survival | 33% | [6] |
| Wistar Rats | Infected Full-Thickness Defects (P. aeruginosa) | Sulfamylon | 21-Day Survival | 83% | [6] |
| Wistar Rats | Infected Burn Wounds (P. aeruginosa) | 1.5% this compound Gel | 14-Day Survival | 85.7% | [3] |
| Wistar Rats | Infected Burn Wounds (P. aeruginosa) | Control Gel | 14-Day Survival | 0% | [3] |
| Wistar Rats | Infected Burn Wounds (P. aeruginosa) | 1.5% this compound Gel | Bacterial Growth in Eschar (Day 2 & 3) | No Growth | [3] |
| Wistar Rats | Infected Burn Wounds (P. aeruginosa) | Control Gel | Bacterial Growth in Eschar (Day 2) | >10^5 organisms | [3] |
Experimental Protocols
Protocol 1: Preparation of a Carbomer-Based Hydrogel for this compound Delivery
This protocol describes the preparation of a generic carbomer-based hydrogel suitable for the incorporation of this compound. The concentrations can be adjusted to achieve 1.5% or 2% (w/w) of the peptide.
Materials:
-
This compound peptide powder
-
Carbomer (e.g., Carbopol® 940)
-
Triethanolamine (TEA)
-
Glycerin
-
Propylene glycol
-
Purified water
-
Preservative (e.g., methylparaben, propylparaben)
-
Analytical balance
-
pH meter
-
Homogenizer or high-shear mixer
-
Beakers and other standard laboratory glassware
Procedure:
-
Dispersion of Carbomer: Accurately weigh the required amount of Carbomer and slowly disperse it in a vortex of purified water with continuous stirring. Avoid the formation of clumps. Allow the dispersion to hydrate for at least 2 hours, or overnight, to ensure complete hydration.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve the preservative in a portion of the purified water, gently heating if necessary. Add glycerin and propylene glycol to this solution and mix until uniform.
-
Incorporation of this compound: Accurately weigh the this compound peptide and dissolve it in the aqueous phase from step 2.
-
Gel Formation: Slowly add the this compound-containing aqueous phase to the hydrated Carbomer dispersion with continuous mixing.
-
Neutralization: While continuously stirring, slowly add triethanolamine dropwise to the mixture. Monitor the pH of the gel. Continue adding TEA until a pH of approximately 6.5-7.0 is reached. The viscosity of the formulation will increase significantly upon neutralization.
-
Homogenization: Homogenize the gel to ensure uniformity and remove any entrapped air bubbles.
-
Final QC: Measure the final pH of the gel. Visually inspect for clarity, color, and homogeneity.
Protocol 2: In Vitro Release Study of this compound from Hydrogel using Franz Diffusion Cells
This protocol outlines a method to assess the release profile of this compound from a hydrogel formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate, polysulfone)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound hydrogel formulation
-
High-Performance Liquid Chromatography (HPLC) system for peptide quantification
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C
Procedure:
-
Membrane Preparation: Cut the synthetic membrane to the appropriate size for the Franz diffusion cells and hydrate it in PBS for at least 30 minutes before use.
-
Apparatus Setup: Assemble the Franz diffusion cells. Fill the receptor chamber with pre-warmed (32°C) PBS and add a small magnetic stir bar. Ensure no air bubbles are trapped beneath the membrane.
-
Sample Application: Accurately weigh a sample of the this compound hydrogel and apply it uniformly onto the surface of the membrane in the donor chamber.
-
Initiate the Study: Place the assembled cells in a water bath or on a heating block maintained at 32°C to simulate skin temperature. Start the magnetic stirrers in the receptor chambers.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a defined volume of the receptor medium from the sampling arm. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound released at each time point, correcting for the removed sample volume. Plot the cumulative amount of peptide released per unit area versus time.
Protocol 3: Quantification of this compound Peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for the quantification of this compound. Method optimization will be required.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
-
Samples from in vitro release study or formulation characterization
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in an appropriate solvent (e.g., water or a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Injection Volume: 20 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the unknown samples.
-
Quantification: Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.
Signaling Pathway and Mechanism of Action
This compound, being a cecropin-like antimicrobial peptide, exerts its bactericidal effect primarily through direct interaction with and disruption of the bacterial cell membrane. This mechanism does not involve a specific intracellular signaling cascade in the traditional sense but rather a series of physicochemical events leading to cell lysis.
The proposed mechanism involves:
-
Electrostatic Attraction: The cationic this compound peptide is initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Hydrophobic Insertion: Upon accumulation at the membrane surface, the amphipathic nature of the peptide facilitates the insertion of its hydrophobic domains into the lipid bilayer.
-
Membrane Disruption: This insertion disrupts the integrity of the membrane. Two main models are proposed for this disruption:
-
Pore Formation: The peptides aggregate to form transmembrane pores or channels, leading to an uncontrolled flux of ions and small molecules.
-
Carpet Model: The peptides accumulate on the membrane surface, forming a "carpet" that solubilizes the membrane in a detergent-like manner.
-
-
Consequences of Disruption: The disruption of the membrane leads to rapid depolarization of the membrane potential, leakage of essential intracellular contents (such as ions, ATP, and metabolites), and ultimately, bacterial cell death.[1][2]
Conclusion
This compound is a promising antimicrobial peptide with demonstrated efficacy in topical formulations. The provided application notes and protocols offer a framework for the development, characterization, and evaluation of this compound delivery systems. Further research into optimizing formulations for enhanced stability and controlled release is warranted to fully realize the therapeutic potential of this peptide.
References
- 1. Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide Cecropin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antimembrane Activities of Cecropin A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demegen, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. termedia.pl [termedia.pl]
Troubleshooting & Optimization
D2A21 Stability and Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and storage of the antimicrobial peptide D2A21. Adherence to these guidelines is critical for ensuring the peptide's integrity and obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: For optimal long-term stability, lyophilized this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from moisture and light.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and degrade the peptide.[1]
Q2: How should I store this compound once it is in solution?
A2: Storing peptides in solution for extended periods is not recommended due to a higher risk of degradation.[1] If necessary, prepare stock solutions and create single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term storage (a few days), solutions can be kept at 4°C.
Q3: What signs of degradation should I look for in my this compound sample?
A3: Visual signs of degradation in a lyophilized powder are uncommon. However, for this compound solutions, signs of degradation can include turbidity or the appearance of precipitates, which may indicate aggregation. For a more precise assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to detect degradation products.
Q4: Can the pH of the buffer affect the stability of this compound?
A4: Yes, pH can significantly impact the stability of this compound. While specific data for this compound is limited, one study noted that pH values above and below seven reduced its activity, whereas a 2% this compound gel formulation maintained its activity across different pH values.[2] For peptides in general, a slightly acidic pH of 5-6 is often recommended for storage in solution to minimize deamidation, a common degradation pathway for peptides containing asparagine or glutamine residues.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Reduced or no antimicrobial activity | Peptide degradation due to improper storage. | Verify that the lyophilized peptide was stored at -20°C or -80°C, protected from light and moisture.[1] Review the reconstitution protocol to ensure the correct buffer and concentration were used. |
| Peptide degradation due to multiple freeze-thaw cycles. | Prepare single-use aliquots of the reconstituted peptide to avoid repeated freezing and thawing. | |
| Presence of multiple peaks in HPLC analysis | Oxidation: this compound may contain amino acids susceptible to oxidation. | Purge vials with an inert gas like nitrogen or argon.[1] Consider adding antioxidants to the buffer, if compatible with the experiment. |
| Deamidation: Asparagine (Asn) or Glutamine (Gln) residues can undergo deamidation, especially at neutral or basic pH.[1] | Store peptide solutions in a slightly acidic buffer (pH 5-6). | |
| Aggregation: High peptide concentration, temperature fluctuations, or inappropriate buffer conditions can lead to aggregation.[3] | Optimize the peptide concentration. Ensure the buffer has an appropriate ionic strength. Use low-adsorption vials.[1] | |
| Difficulty dissolving the lyophilized peptide | Hydrophobicity: The peptide may have hydrophobic regions, making it difficult to dissolve in aqueous solutions. | For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile can be used for initial dissolution, followed by slow addition of the aqueous buffer.[3] Sonication may also help in dissolving aggregated peptides.[3] |
Quantitative Stability Data
| Condition | Parameter | Expected Stability | Primary Degradation Pathways |
| Storage Temperature | Lyophilized Powder (-80°C) | Several years | Minimal degradation |
| Lyophilized Powder (-20°C) | Several years | Minimal degradation | |
| Solution (-80°C) | Months to a year | Aggregation upon freeze-thaw | |
| Solution (-20°C) | Weeks to months | Aggregation upon freeze-thaw | |
| Solution (4°C) | Days to weeks | Deamidation, Oxidation, Aggregation | |
| pH (in solution) | Acidic (pH < 5) | Variable; potential for hydrolysis at Asp-Pro bonds | Hydrolysis |
| Neutral to Basic (pH > 7) | Reduced stability | Deamidation | |
| Formulation | Aqueous Solution | Lower stability | Prone to multiple degradation pathways |
| Gel Formulation | Potentially enhanced stability[2] | Reduced susceptibility to pH changes |
Experimental Protocols
General Peptide Stability Assessment by RP-HPLC
This protocol outlines a general method for assessing the stability of this compound over time.
Objective: To determine the percentage of intact this compound remaining after incubation under specific storage conditions.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water or appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Low-adsorption microcentrifuge tubes
Procedure:
-
Peptide Reconstitution: Allow the lyophilized this compound vial to warm to room temperature in a desiccator. Reconstitute the peptide in the desired buffer to a final concentration of 1 mg/mL.
-
Aliquoting: Distribute the peptide solution into multiple low-adsorption microcentrifuge tubes to create single-use aliquots. This is crucial to avoid repeated freeze-thaw cycles.
-
Time Zero Sample: Immediately after reconstitution, take one aliquot as the "time zero" (T0) sample.
-
Storage: Store the remaining aliquots under the desired experimental conditions (e.g., 4°C, -20°C, 37°C).
-
Sample Analysis:
-
At designated time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Analyze the T0 sample and the incubated samples by RP-HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) should be used to ensure the separation of the main peptide peak from any degradation products.
-
Detection: Monitor the absorbance at 214 nm or 280 nm.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T0 chromatogram.
-
Integrate the area of the main peptide peak in the chromatograms from each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the peak area at T0.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of this compound.[4][5][6]
Objective: To accelerate the degradation of this compound under various stress conditions to identify degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Incubate this compound solution at 70°C for 48 hours.
-
Photostability: Expose this compound solution to light (ICH Q1B guidelines) for a defined period.
Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
Include a control sample stored under optimal conditions.
-
After the incubation period, neutralize the acid and base-stressed samples.
-
Analyze all samples by RP-HPLC, as described in the general stability assessment protocol.
-
For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).[7][8]
Visualizations
Caption: A logical workflow for troubleshooting reduced this compound activity.
Caption: Key factors influencing the stability of the this compound peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Overcoming solubility issues with D2A21 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility and handling issues with the D2A21 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: this compound is a synthetic antimicrobial peptide (AMP) with potent activity against a broad spectrum of bacteria, including antibiotic-resistant strains.[1][2][3] It also exhibits antitumor properties.[4] Its mechanism of action is believed to involve the disruption of microbial cell membranes. This compound is an amphipathic peptide, meaning it has both hydrophobic and hydrophilic regions, which is crucial for its biological function.[5]
Q2: What is the amino acid sequence of this compound?
A2: The amino acid sequence of this compound is Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe.[4]
Q3: What are the physicochemical properties of this compound?
A3: Based on its amino acid sequence, this compound is a highly cationic (basic) and hydrophobic peptide. The high prevalence of Lysine residues contributes to its strong positive charge, while Phenylalanine and Alanine residues provide its hydrophobic character. This amphipathic nature is fundamental to its antimicrobial activity.[5]
Physicochemical Properties of this compound
| Property | Value/Characteristic | Implication for Solubility |
| Amino Acid Sequence | Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe[4] | High content of hydrophobic (Phe, Ala) and basic (Lys) residues. |
| Estimated Net Charge at pH 7 | Highly Positive | Suggests good solubility in acidic solutions. |
| Hydrophobicity | High | May lead to aggregation in aqueous solutions. |
| Amphipathicity | Pronounced | Drives membrane interaction but can also cause self-aggregation and solubility issues.[5] |
Troubleshooting Guide for this compound Solubility
Issue 1: Lyophilized this compound powder does not dissolve in water.
-
Cause: Due to its highly hydrophobic nature, this compound may not readily dissolve in neutral aqueous solutions like sterile water or phosphate-buffered saline (PBS).
-
Solution:
-
Use an Acidic Solvent: For basic peptides like this compound, an acidic solvent is recommended.[6][7] Start by attempting to dissolve the peptide in a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) in sterile water.
-
Sonication: Gentle sonication can help break up aggregates and improve dissolution.[8] Use a bath sonicator for short bursts (10-20 seconds) to avoid heating the sample.
-
Vortexing: Gentle vortexing can also aid in solubilization.
-
Issue 2: this compound precipitates out of solution after initial dissolution.
-
Cause: This can be due to several factors, including the peptide concentration being too high, the pH of the final solution being close to the peptide's isoelectric point (pI), or interactions with salts in the buffer. While the exact pI of this compound is not readily published, for a highly basic peptide, it will be high. Precipitation can also be triggered by changes in temperature.
-
Solution:
-
Dilution: After initial dissolution in an acidic solvent, dilute the peptide solution slowly into your final aqueous buffer with gentle stirring.
-
pH Adjustment: Ensure the final pH of your solution is not close to the peptide's pI. For a basic peptide, maintaining a pH below its pI will keep it charged and more likely to stay in solution. However, be aware that pH values above and below 7 have been reported to reduce this compound's activity.[5]
-
Reduce Salt Concentration: High salt concentrations can sometimes decrease the solubility of peptides. If possible, try using a buffer with a lower ionic strength.
-
Incorporate Organic Solvents: For highly hydrophobic peptides, adding a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can improve solubility.[6][7] Start with a small percentage (e.g., 5-10%) and increase if necessary. Note that DMSO can be toxic to cells, so the final concentration should be kept low in biological assays.
-
Issue 3: this compound solution appears cloudy or forms a gel.
-
Cause: This is a strong indication of peptide aggregation.[9] The hydrophobic regions of the this compound molecules are likely interacting with each other, leading to the formation of insoluble aggregates.
-
Solution:
-
Disrupting Agents: In cases of severe aggregation, stronger denaturing agents might be required, although this should be a last resort as it may affect the peptide's activity. Guanidinium chloride (6 M) or urea (8 M) can be used to solubilize aggregated peptides. These agents would likely need to be removed by dialysis or a desalting column before use in biological experiments.
-
Optimize Storage: To prevent aggregation in stock solutions, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Recommended Reconstitution Protocol for this compound
This protocol is a general guideline. It is always recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.
| Step | Procedure | Rationale |
| 1. Preparation | Allow the lyophilized this compound vial to come to room temperature before opening. | Prevents condensation of moisture inside the vial. |
| 2. Initial Solubilization | Add a small volume of 10% acetic acid in sterile, nuclease-free water to the vial to achieve a concentrated stock solution (e.g., 1-5 mg/mL). | The acidic pH will protonate the numerous lysine residues, increasing the peptide's net positive charge and promoting solubility. |
| 3. Aiding Dissolution | Gently vortex or sonicate the vial for short intervals until the peptide is fully dissolved. Visually inspect the solution to ensure it is clear and free of particulates. | Mechanical agitation helps to break up any peptide aggregates. |
| 4. Dilution | Slowly add the concentrated this compound stock solution drop-wise into your final experimental buffer while gently stirring. | Slow dilution prevents localized high concentrations that can lead to precipitation. |
| 5. Storage | Aliquot the final solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Aliquoting minimizes degradation from repeated temperature changes. |
Visualizing Experimental Workflows and Concepts
Caption: A flowchart for the recommended this compound reconstitution process.
Caption: A decision tree for troubleshooting this compound solubility issues.
Caption: A simplified diagram of the proposed antimicrobial mechanism of this compound.
References
- 1. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. peptide.com [peptide.com]
D2A21 In Vivo Optimization: Technical Support
This technical support center provides essential guidance, protocols, and troubleshooting advice for researchers utilizing the novel MEK1/2 inhibitor, D2A21, in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For initial efficacy studies in mice, a starting dose of 25 mg/kg administered daily via oral gavage is recommended. This recommendation is based on dose-finding studies that show significant target engagement and anti-tumor activity with a favorable safety profile at this level. Dose adjustments may be necessary depending on the tumor model and specific experimental goals.
Q2: What is the optimal formulation for this compound for oral administration?
A2: this compound is a hydrophobic compound with low aqueous solubility. The recommended vehicle for oral gavage is a suspension in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to prepare this formulation fresh daily and ensure the compound is fully suspended before each administration.
Q3: Are there any known toxicities associated with this compound administration?
A3: In preclinical studies, dose-limiting toxicities observed at high concentrations (>75 mg/kg/day) include transient weight loss and mild skin rash, which are known class effects for MEK inhibitors. Regular monitoring of animal body weight, clinical signs, and skin condition is strongly advised. If significant toxicity is observed, consider dose reduction or intermittent dosing schedules.
Q4: My in vivo study is showing no significant anti-tumor effect. What are the potential causes?
A4: Lack of efficacy can stem from several factors:
-
Suboptimal Dosing: The dose may be too low for the specific tumor model. Consider a dose-escalation study.
-
Formulation Issues: Improper preparation of the dosing solution can lead to poor bioavailability. Ensure the compound is fully suspended.
-
Tumor Model Resistance: The selected cell line may have intrinsic or acquired resistance to MEK inhibition (e.g., mutations downstream of MEK).
-
Drug Administration: Verify the accuracy of the administration technique (e.g., oral gavage).
-
Pharmacokinetics: The compound may have a shorter half-life in the selected strain. Consider increasing the dosing frequency.
Troubleshooting Guide
Issue 1: Unexpected Animal Toxicity or Weight Loss
This decision tree provides a logical workflow for troubleshooting unexpected toxicity during your in vivo study.
Troubleshooting D2A21 gel formulation inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D2A21 gel formulations. The following information is based on a hypothetical this compound gel formulation using a Carbopol base, a common vehicle for topical drug delivery.
Hypothetical this compound Gel Formulation
For the context of this troubleshooting guide, we will assume a baseline this compound gel formulation with the following components. Actual experimental formulations should be based on internal laboratory protocols.
| Component | Function | Hypothetical Concentration (% w/w) |
| This compound Peptide | Active Pharmaceutical Ingredient | 1.0 - 2.0 |
| Carbopol 940 | Gelling Agent | 0.5 - 1.5 |
| Propylene Glycol | Solubilizer & Humectant | 5.0 - 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.8 - 7.4 |
| Purified Water | Vehicle | q.s. to 100 |
Troubleshooting Guide
The following section addresses common issues that may be encountered during the formulation of the this compound gel.
Question 1: The this compound gel has a much lower viscosity than expected and appears too liquid.
Possible Causes:
-
Incomplete Carbopol Hydration: The gelling agent, Carbopol 940, may not have been fully hydrated before neutralization.
-
Incorrect pH: The pH of the formulation may be outside the optimal range for Carbopol to thicken effectively.
-
Low Carbopol Concentration: The concentration of Carbopol 940 may be insufficient for the desired viscosity.
-
High Temperature: Elevated temperatures during mixing can decrease the viscosity of the gel.
Recommended Solutions:
-
Ensure Complete Hydration: Allow the Carbopol 940 to disperse and hydrate in the water phase for a sufficient amount of time (e.g., with gentle stirring) before adding other components.
-
Verify and Adjust pH: Check the pH of the final formulation. The optimal pH for Carbopol 940 gel formation is typically between 6.0 and 7.5. If the pH is too low, slowly add a neutralizing agent like triethanolamine dropwise while monitoring the pH.
-
Optimize Carbopol Concentration: If the viscosity remains low after proper hydration and pH adjustment, consider preparing a new batch with a slightly higher concentration of Carbopol 940.
-
Control Temperature: Prepare the gel at room temperature to avoid viscosity loss.
Question 2: There are visible clumps or undissolved particles in the this compound gel.
Possible Causes:
-
Agglomeration of Carbopol: The Carbopol 940 powder may have formed clumps upon addition to the water, preventing proper hydration.
-
Precipitation of this compound Peptide: The this compound peptide may not be fully soluble in the formulation, leading to precipitation.
-
Inadequate Mixing: Insufficient mixing can lead to an uneven distribution of components.
Recommended Solutions:
-
Proper Carbopol Dispersion: Sift the Carbopol 940 powder slowly into the vortex of the stirred water to prevent clumping.
-
Ensure Peptide Solubility: Dissolve the this compound peptide in the propylene glycol or a small portion of the water before adding it to the Carbopol dispersion.
-
Thorough Mixing: Use a suitable overhead stirrer or homogenizer to ensure all components are uniformly dispersed.
Question 3: The this compound gel appears cloudy or hazy instead of clear.
Possible Causes:
-
Incompatible Excipients: One or more of the excipients may be incompatible with the this compound peptide or other components.
-
Microbial Contamination: The presence of microorganisms can cause cloudiness.
-
pH-Induced Precipitation: The pH of the formulation may be causing the this compound peptide to come out of solution.
Recommended Solutions:
-
Review Excipient Compatibility: Ensure all excipients are of a pharmaceutical grade and are known to be compatible with peptides.
-
Aseptic Technique: Prepare the gel under aseptic conditions to prevent microbial contamination. Consider adding a suitable preservative if the formulation is for multi-use.
-
Optimize pH: As research suggests that pH values outside of the neutral range can affect this compound activity, it is crucial to maintain a pH between 6.8 and 7.4 to ensure both stability and clarity.
Frequently Asked Questions (FAQs)
Q1: What is the typical gelling agent used for this compound formulations?
While specific proprietary formulations are not publicly disclosed, common gelling agents for topical peptide delivery include Carbopol polymers, Pluronic F-127, and cellulosic derivatives like Hydroxypropyl Methylcellulose (HPMC).
Q2: How does pH affect the stability of the this compound peptide in the gel?
Studies have indicated that the antimicrobial activity of the this compound peptide can be reduced at pH values significantly above or below neutral (pH 7). A well-formulated gel can help maintain a stable pH environment for the peptide.
Q3: Can I add other active ingredients to my this compound gel formulation?
Co-formulating this compound with other active ingredients should be approached with caution. Compatibility studies should be performed to ensure that the additional components do not negatively impact the stability, solubility, or efficacy of the this compound peptide.
Experimental Protocols
Protocol 1: Preparation of a Hypothetical 1% this compound Carbopol Gel (100g)
-
Carbopol Dispersion: In a clean beaker, slowly add 1.0g of Carbopol 940 to 84g of purified water while stirring gently with a magnetic stirrer. Allow the mixture to stir until the Carbopol is fully hydrated and no lumps are visible.
-
Peptide Solubilization: In a separate container, dissolve 1.0g of this compound peptide in 10.0g of propylene glycol.
-
Incorporation: Slowly add the this compound-propylene glycol solution to the Carbopol dispersion with continuous stirring.
-
Neutralization: While monitoring the pH with a calibrated pH meter, add triethanolamine dropwise until the pH of the gel reaches approximately 7.0. The gel will thicken significantly upon neutralization.
-
Final Mixing: Continue stirring until a homogenous, transparent gel is formed.
Visualizations
Caption: Troubleshooting workflow for this compound gel formulation inconsistencies.
Caption: Hypothetical gelation pathway of a Carbopol-based this compound formulation.
How to prevent degradation of D2A21 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the antimicrobial peptide D2A21 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution of lyophilized this compound, we recommend using sterile, distilled water.[1][2][3] Due to its high content of positively charged lysine residues, this compound is expected to be soluble in aqueous solutions. If solubility issues arise, a small amount of an acidic solution, such as 10% acetic acid, can be added.[2][4][5] For applications requiring organic solvents, dimethyl sulfoxide (DMSO) can be used, followed by dilution with an aqueous buffer.[1][4] However, DMSO should be avoided for peptides containing oxidation-sensitive residues if not handled under an oxygen-free environment.[1]
Q2: What are the optimal storage conditions for this compound in solution?
A2: To maximize stability, this compound solutions should be stored at -20°C or, for long-term storage, at -80°C.[6] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6][7] For short-term storage (up to one week), refrigeration at 4°C may be acceptable, but freezing is always preferred to minimize degradation.[8]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of peptides is highly pH-dependent. While specific data for this compound is limited, for many peptides, a slightly acidic pH of 5-6 is often optimal for storage in solution as it can minimize deamidation and oxidation reactions.[9][10] Extreme pH values should be avoided. The numerous lysine residues in this compound make it susceptible to base-catalyzed degradation pathways at alkaline pH.
Q4: Is this compound sensitive to light or oxidation?
A4: While this compound does not contain the most oxidation-prone residues like Cysteine or Methionine, its Phenylalanine residues can be susceptible to photo-oxidation upon prolonged exposure to light. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping the container in foil. To prevent oxidation, solutions can be prepared with degassed buffers and stored under an inert gas like nitrogen or argon.
Q5: Can I expect aggregation issues with this compound solutions?
A5: this compound has a high content of Phenylalanine, an amino acid known to promote peptide aggregation through hydrophobic interactions, especially at high concentrations.[11][12][13] Aggregation can lead to precipitation and loss of activity. To minimize aggregation, it is advisable to work with concentrations as low as experimentally feasible and to use sterile, filtered buffers. Visual inspection for turbidity or precipitation before use is recommended.
Troubleshooting Guides
Problem: Loss of this compound activity in my experiment.
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper storage | - Ensure stock solutions are aliquoted and stored at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment. |
| pH-induced degradation | - Measure the pH of your experimental buffer. If it is alkaline, consider adjusting to a more neutral or slightly acidic pH if your experiment allows. - Perform a stability study of this compound in your specific buffer (see Experimental Protocols). |
| Enzymatic degradation | - If working with biological samples (e.g., serum, cell culture media), be aware of the presence of proteases. - Consider adding a protease inhibitor cocktail to your experiment if compatible. |
| Aggregation | - Visually inspect the solution for any signs of precipitation or cloudiness. - Try sonicating the solution briefly to disaggregate. - Consider lowering the working concentration of this compound. |
| Adsorption to surfaces | - Peptides can adsorb to plastic and glass surfaces. - Use low-protein-binding microcentrifuge tubes and pipette tips. |
Problem: Precipitate or cloudiness observed in the this compound solution.
| Potential Cause | Troubleshooting Steps |
| Poor solubility | - Ensure the peptide was fully dissolved upon reconstitution. Sonication can aid dissolution. - If reconstituted in water, try adding a small amount of 10% acetic acid. |
| Aggregation | - This is likely due to the high Phenylalanine content. - Try gentle warming (to no more than 37°C) and vortexing to redissolve. - If the problem persists, consider preparing a fresh solution at a lower concentration. |
| Buffer incompatibility | - Certain buffer components can cause precipitation. - Test the solubility of this compound in a small volume of your buffer before preparing a large batch. |
Experimental Protocols
Protocol 1: Determining Optimal Solvent for this compound
-
Objective: To identify the most suitable solvent for complete solubilization of lyophilized this compound.
-
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
10% Acetic Acid solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Methodology:
-
Aliquot a small, known amount of lyophilized this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To the first tube, add a calculated volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/mL). Vortex gently. Observe for complete dissolution.
-
If not fully dissolved in water, add 10% acetic acid dropwise to a new tube of this compound in water, vortexing between each addition, until the peptide dissolves. Note the final approximate percentage of acetic acid.
-
For a third tube, dissolve the this compound in a minimal amount of DMSO, and then slowly add sterile water or buffer to the desired final concentration while vortexing.
-
Visually inspect all solutions for clarity. A successfully dissolved peptide will result in a clear, particle-free solution.
-
Protocol 2: Assessing this compound Stability in a Specific Buffer
-
Objective: To evaluate the degradation of this compound over time in a user-defined buffer at a specific temperature.
-
Materials:
-
This compound stock solution
-
User's experimental buffer
-
Incubator or water bath set to the experimental temperature
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) (optional, for degradation product identification)
-
-
Methodology:
-
Prepare a solution of this compound in the experimental buffer at the desired final concentration.
-
Divide the solution into several aliquots in sterile, low-protein-binding tubes.
-
Immediately analyze one aliquot (t=0) by Reverse-Phase HPLC (RP-HPLC) to determine the initial peak area of intact this compound.
-
Incubate the remaining aliquots at the chosen temperature (e.g., 4°C, 25°C, or 37°C).
-
At predetermined time points (e.g., 1, 6, 24, 48, 72 hours), remove one aliquot and analyze it by RP-HPLC.
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Observe the appearance of new peaks, which represent degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to t=0.
-
The half-life (t½) of this compound in the specific buffer and temperature can be estimated from this data.
-
-
Visualizations
Caption: Potential degradation pathways for the this compound peptide in solution.
Caption: Workflow for assessing the stability of this compound in a specific solution.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. biocat.com [biocat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. realpeptides.co [realpeptides.co]
- 7. genscript.com [genscript.com]
- 8. d-nb.info [d-nb.info]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 11. Exploiting the aggregation propensity of beta-lactamases to design inhibitors that induce enzyme misfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bacterial-Specific Aggregation and Killing of Immunomodulatory Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of D2A21
Disclaimer: D2A21 is an antimicrobial peptide primarily investigated for topical applications.[1][2][3][4] Specific data on its oral bioavailability is limited in the public domain. As a peptide, this compound is presumed to face common challenges related to poor oral bioavailability, including enzymatic degradation and low membrane permeability. This guide provides general strategies and troubleshooting advice applicable to peptide-based therapeutics facing such issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
This compound is a synthetically engineered antimicrobial peptide.[2] It has demonstrated significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa, and has been studied for its efficacy in treating burn wound infections.[2][3][4] Additionally, this compound has shown antitumor activity and has been investigated in the context of prostate cancer.[1] Its mechanism of action involves modulating cell membranes and stimulating apoptosis.[5]
Q2: What are the likely challenges affecting the bioavailability of this compound?
As a peptide, this compound is susceptible to several factors that can limit its bioavailability, particularly when administered orally. These challenges include:
-
Enzymatic Degradation: Peptides are prone to degradation by proteases and peptidases in the gastrointestinal (GI) tract.
-
Poor Membrane Permeability: The size and hydrophilic nature of many peptides hinder their absorption across the intestinal epithelium.[6]
-
First-Pass Metabolism: After absorption, the drug may be metabolized in the liver before reaching systemic circulation, reducing its effective concentration.[6][7]
Q3: What general strategies can be employed to improve the bioavailability of peptide drugs like this compound?
Several formulation strategies can be explored to enhance the bioavailability of peptides:[6][7][8][9][10]
-
Lipid-Based Delivery Systems: Encapsulating the peptide in liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can protect it from degradation and enhance absorption.[7][8]
-
Permeation Enhancers: Co-administration with substances that reversibly increase the permeability of the intestinal membrane.[6]
-
Enzyme Inhibitors: Co-formulation with inhibitors of proteases can prevent the degradation of the peptide in the GI tract.[6]
-
Chemical Modification: Modifying the peptide structure, for instance, through PEGylation, to increase its stability and half-life.
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from degradation and allow for controlled release.[7][8]
Troubleshooting Guides
Issue 1: Low this compound concentration in plasma after oral administration.
Question: We are observing very low to undetectable plasma concentrations of this compound in our preclinical animal models following oral administration of a simple aqueous solution. What could be the cause and how can we address this?
Possible Causes:
-
Extensive degradation by proteases in the stomach and small intestine.
-
Poor absorption across the intestinal epithelium due to its peptide nature.
-
Significant first-pass metabolism in the liver.
Suggested Solutions:
| Solution | Principle | Potential Advantages | Considerations |
| Formulation in Solid Lipid Nanoparticles (SLNs) | Encapsulation protects this compound from enzymatic degradation and can enhance lymphatic uptake, bypassing first-pass metabolism.[7][8] | Improved stability, controlled release, potential for targeted delivery. | Formulation complexity, particle size control, and stability. |
| Co-administration with Permeation Enhancers | Use of excipients that transiently open tight junctions between intestinal epithelial cells to allow paracellular transport.[6] | Simple formulation approach. | Potential for mucosal irritation, transient effect. |
| Development of a Self-Emulsifying Drug Delivery System (SEDDS) | A lipid-based formulation that forms a fine emulsion in the GI tract, improving solubilization and absorption.[8] | Enhances solubility and absorption, protects from degradation.[8] | Requires careful selection of oils, surfactants, and co-solvents. |
| Inclusion of Enzyme Inhibitors | Co-formulation with molecules that inhibit the activity of digestive proteases.[6] | Directly addresses enzymatic degradation. | Potential for off-target effects, regulatory hurdles. |
Issue 2: High variability in this compound plasma concentrations between subjects.
Question: Our in vivo studies show significant inter-subject variability in the pharmacokinetic profile of our this compound formulation. What could be contributing to this, and how can we improve consistency?
Possible Causes:
-
Inconsistent gastric emptying times affecting the release and degradation profile.
-
Variability in intestinal motility and transit time.
-
Differences in the expression and activity of metabolic enzymes among subjects.
-
Instability of the formulation in the GI environment.
Suggested Solutions:
| Solution | Principle | Potential Advantages | Considerations |
| Amorphous Solid Dispersions | Dispersing this compound in a polymer matrix in its high-energy, amorphous state can improve dissolution rate and consistency.[7] | Enhanced solubility and dissolution, potentially leading to more uniform absorption.[7] | Physical stability of the amorphous form needs to be ensured. |
| Mucoadhesive Formulations | Incorporating mucoadhesive polymers to prolong the residence time of the formulation at the site of absorption. | Increased contact time for absorption, potentially reducing variability due to transit time differences. | Potential for local irritation, requires specific polymers. |
| Enteric Coating | Applying a pH-sensitive coating that prevents the release of this compound in the acidic environment of the stomach and allows for release in the intestine. | Protects the peptide from acidic and enzymatic degradation in the stomach, leading to more predictable intestinal delivery. | Coating process needs to be carefully controlled to ensure proper release profile. |
Data on Bioavailability Enhancement Strategies
The following table summarizes the potential impact of various formulation strategies on key pharmacokinetic parameters, based on general principles of drug delivery.
| Formulation Strategy | Effect on Cmax (Maximum Concentration) | Effect on AUC (Area Under the Curve) | Effect on Tmax (Time to Maximum Concentration) |
| Micronization | Increase | Increase | Decrease |
| Solid Lipid Nanoparticles | Increase | Significant Increase | Variable |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Significant Increase | Significant Increase | Decrease |
| Amorphous Solid Dispersions | Increase | Increase | Decrease |
| Complexation with Cyclodextrins | Increase | Increase | Variable |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay
Objective: To assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Methodology:
-
Prepare SGF (pH 1.2) and SIF (pH 6.8) containing relevant proteases (e.g., pepsin for SGF, trypsin and chymotrypsin for SIF).
-
Dissolve the this compound formulation in each simulated fluid to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the samples.
-
Immediately quench the enzymatic activity by adding a protease inhibitor cocktail or by rapid pH adjustment.
-
Quantify the remaining intact this compound in each sample using a validated analytical method, such as HPLC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point to determine its degradation profile.
Protocol 2: In Vitro Drug Release Study (Dialysis Method)
Objective: To evaluate the release profile of this compound from a nanoparticle formulation.
Methodology:
-
Disperse the this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Transfer the dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of free this compound but retains the nanoparticles.[11][12]
-
Place the sealed dialysis bag in a larger volume of release medium maintained at 37°C with constant stirring.[11][12]
-
At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect samples from the external release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.[12]
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[13][14]
-
Plot the cumulative percentage of drug released over time.
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic parameters of a novel this compound formulation after oral administration.
Methodology:
-
House the animals (e.g., Sprague-Dawley rats) according to institutional guidelines and allow for an acclimatization period.[15]
-
Fast the animals overnight prior to dosing, with free access to water.
-
Administer the this compound formulation orally via gavage at a predetermined dose.[15]
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant and a protease inhibitor.[15]
-
Process the blood samples by centrifugation to obtain plasma.[15]
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using non-compartmental analysis.[16]
Visualizations
Caption: Hypothetical signaling pathways for this compound's antimicrobial and anticancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - AdisInsight [adisinsight.springer.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 3.8. In-vitro Drug Release Study [bio-protocol.org]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 16. selvita.com [selvita.com]
Technical Support Center: Large-Scale Synthesis of D2A21
Welcome to the technical support center for the large-scale synthesis of the antimicrobial peptide D2A21. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the large-scale synthesis of this compound?
A1: The most common and established method for producing peptides like this compound on a large scale is Solid-Phase Peptide Synthesis (SPPS). This technique involves assembling the peptide chain step-by-step on an insoluble resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and by-products through filtration and washing.
Q2: What are the most significant challenges encountered during the large-scale synthesis of this compound?
A2: The primary challenges include:
-
Peptide Aggregation: The growing peptide chain can fold and aggregate on the resin, leading to incomplete reactions.
-
Low Yield and Purity: Inefficient coupling reactions or side reactions can significantly reduce the overall yield and purity of the final product.
-
Difficult Amino Acid Couplings: Certain amino acid residues can be sterically hindered, making their incorporation into the peptide chain challenging.
-
Removal of Impurities: Process-related impurities, such as deletion sequences or incompletely removed protecting groups, can be difficult to separate from the target peptide.
Q3: What level of purity is recommended for this compound for preclinical and clinical studies?
A3: For in-vitro and in-vivo studies, a purity of >95% is generally recommended. For clinical trials, a purity of >98% is often required to ensure the safety and efficacy of the drug substance.
Q4: How can I minimize peptide aggregation during synthesis?
A4: Several strategies can be employed to mitigate aggregation:
-
Use of Chaotropic Agents: Adding agents like dimethyl sulfoxide (DMSO) to the solvent can help disrupt secondary structures.
-
Elevated Temperature: Performing coupling reactions at a higher temperature can improve reaction kinetics and reduce aggregation.
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection steps, minimizing the time for aggregation to occur.
-
Pseudoproline Dipeptides: Incorporating these structures can disrupt the formation of secondary structures that lead to aggregation.
Q5: What are the best practices for storing the synthesized this compound peptide?
A5: Lyophilized this compound should be stored at -20°C or lower in a desiccated environment. For peptides in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Steric hindrance of the amino acid.- Peptide aggregation on the resin.- Inefficient activation of the amino acid. | - Use a more potent coupling reagent (e.g., HATU, HCTU).- Increase the coupling time and/or temperature.- Perform a double coupling for the difficult residue.- Add a chaotropic agent like DMSO to the solvent. |
| Incomplete Fmoc-Deprotection | - Aggregation of the peptide-resin matrix.- Insufficient deprotection time. | - Extend the deprotection time.- Use a stronger deprotection solution (e.g., add DBU to the piperidine solution).- Monitor the deprotection using a UV detector to ensure completion. |
| Presence of Deletion Sequences | - Incomplete coupling or deprotection steps. | - Optimize coupling and deprotection protocols.- Consider using a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains. |
| Side Reactions (e.g., Racemization) | - Over-activation of the amino acid.- Use of certain coupling reagents. | - Use an appropriate coupling reagent and additive (e.g., HOBt, Oxyma) to suppress racemization.- Optimize the reaction temperature and time. |
| Difficulty in Purifying the Crude Peptide | - Co-elution of impurities with the main product.- Poor solubility of the crude peptide. | - Optimize the HPLC purification gradient and column chemistry.- Use a multi-step purification process if necessary.- Screen different solvent systems to improve solubility. |
Quantitative Data
The following tables provide representative data for the large-scale synthesis of antimicrobial peptides similar in nature to this compound. Actual results for this compound may vary depending on the specific synthesis strategy and scale.
Table 1: Typical Yield and Purity at Different Synthesis Scales
| Synthesis Scale | Crude Yield (%) | Purity after Purification (%) |
| 1 g | 60 - 75 | > 95 |
| 10 g | 55 - 70 | > 95 |
| 100 g | 50 - 65 | > 98 |
| 1 kg | 45 - 60 | > 98 |
Table 2: Impact of Coupling Reagents on a Difficult Coupling Step (Example)
| Coupling Reagent | Coupling Time (hours) | Yield of Coupling Step (%) | Racemization (%) |
| HBTU/HOBt | 4 | 85 | 3.5 |
| HATU | 2 | 98 | < 1 |
| COMU | 2 | 97 | < 1 |
| DIC/Oxyma | 3 | 92 | 1.5 |
Experimental Protocols
General Protocol for Large-Scale Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the general steps for the synthesis of this compound using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours in the reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using a 20% solution of piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid using a suitable coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation (Iterative Cycles):
-
Fmoc-Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF to remove residual piperidine.
-
Coupling: Couple the next Fmoc-protected amino acid using an activating agent. Monitor the reaction for completion (e.g., using a Kaiser test).
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat these steps for each amino acid in the this compound sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet.
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound product as a white powder.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the large-scale synthesis of this compound via SPPS.
Troubleshooting Logic for Low Peptide Purity
Caption: Troubleshooting guide for addressing low purity in this compound synthesis.
Technical Support Center: Addressing D2A21 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antimicrobial peptide D2A21.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a cationic antimicrobial peptide whose primary mechanism of action is believed to be the disruption of bacterial cell membrane integrity.[1] Its amphipathic structure allows it to preferentially interact with the negatively charged components of bacterial membranes, leading to pore formation, membrane depolarization, and leakage of essential intracellular contents, ultimately resulting in cell death.[2][3]
Q2: Have specific resistance mechanisms to this compound been identified in bacteria?
A2: To date, specific resistance mechanisms that have evolved in bacteria directly in response to this compound have not been extensively documented in publicly available research. However, based on known resistance strategies to other cationic antimicrobial peptides, several potential mechanisms can be anticipated.[4][5][6]
Q3: What are the potential mechanisms of bacterial resistance to cationic antimicrobial peptides like this compound?
A3: Bacteria have evolved a variety of strategies to counteract the effects of antimicrobial peptides. These can be broadly categorized as:
-
Alteration of the Cell Surface: Bacteria can modify their cell surface to reduce the net negative charge, thereby repelling the cationic this compound peptide. This is often achieved by modifying lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[6][7]
-
Efflux Pumps: Bacteria may utilize membrane-embedded transporter proteins, known as efflux pumps, to actively pump this compound out of the cell before it can reach its target.[4][6]
-
Proteolytic Degradation: Some bacteria secrete proteases that can degrade this compound, rendering it inactive.[4][5]
-
Peptide Trapping: Bacteria can produce extracellular molecules or form biofilms that bind to and sequester this compound, preventing it from reaching the bacterial cell membrane.[4][5][8]
Q4: My bacterial culture shows increasing tolerance to this compound over time. What could be the cause?
A4: This could indicate the development of resistance. Repeated exposure to sub-lethal concentrations of this compound may select for mutants with inheritable resistance mechanisms. It is also possible that the bacteria are adapting phenotypically, for instance by altering their membrane composition in response to the peptide.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide Degradation | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store peptide stocks at -20°C or below in a non-frost-free freezer. 3. Avoid repeated freeze-thaw cycles. | Consistent MIC values across experiments. |
| Peptide Adsorption | 1. Use low-protein-binding microplates and pipette tips. 2. Consider adding a carrier protein like 0.2% bovine serum albumin (BSA) to the dilution buffer.[9] | Lower and more reproducible MIC values. |
| Inappropriate Assay Conditions | 1. Ensure the pH and ionic strength of the growth medium are optimized for this compound activity. High salt concentrations can interfere with the activity of some antimicrobial peptides.[1] 2. Use a standard growth medium such as Mueller-Hinton Broth (MHB) as recommended by CLSI for susceptibility testing.[10] | MIC values are more consistent with expected ranges. |
| Bacterial Resistance | 1. Sequence the genome of the tolerant strain and compare it to the parental susceptible strain to identify mutations in genes related to membrane biogenesis, efflux pumps, or protease production. 2. Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in the presence of this compound. | Identification of potential genetic basis for resistance. |
Issue 2: Inconsistent results in disk diffusion assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Peptide Diffusion | 1. Ensure the agar depth is uniform (4 mm) as per CLSI guidelines. 2. Dry the agar plates before applying the disks to prevent surface moisture from impeding diffusion. | Clear and uniform zones of inhibition. |
| Incorrect Inoculum Density | 1. Prepare the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent bacterial lawn. | Reproducible zone diameters. |
| Peptide Inactivation | 1. Check for the presence of components in the agar that might inhibit this compound activity. | Consistent results between different batches of media. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile, 96-well, low-protein-binding microtiter plates
-
Sterile pipette tips
-
Incubator
Methodology:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water with 0.02% acetic acid).[10]
-
Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Identification of Resistance Genes by Whole Genome Sequencing
Methodology:
-
Isolate Resistant Strain:
-
Culture the bacterial strain in the presence of sub-lethal concentrations of this compound over multiple passages to select for resistant variants.
-
Confirm the resistant phenotype by determining the MIC of this compound for the selected strain and comparing it to the parental strain.
-
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from both the resistant and the parental (susceptible) strains using a commercial DNA extraction kit.
-
-
Whole Genome Sequencing:
-
Perform whole-genome sequencing of both strains using a next-generation sequencing (NGS) platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant strain to the genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant strain.
-
Annotate the genes containing mutations and investigate their potential role in antimicrobial peptide resistance (e.g., genes encoding membrane proteins, efflux pumps, proteases, or regulatory proteins).
-
Data Presentation
Table 1: Hypothetical MIC Values of this compound Against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Phenotype | This compound MIC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | Susceptible | 4 |
| Pseudomonas aeruginosa PAO1-R | This compound-Resistant | 64 |
| Staphylococcus aureus ATCC 29213 | Susceptible | 8 |
| Staphylococcus aureus SA-R | This compound-Resistant | 128 |
Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.
Visualizations
Caption: Experimental workflow for MIC determination and resistance gene identification.
Caption: Potential bacterial resistance mechanisms against the this compound peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Bacterial Resistance to Antimicrobial Peptides | Supervisor Connect [supervisorconnect.med.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
D2A21 peptide aggregation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the D2A21 peptide. The information is designed to address common issues encountered during experimentation, with a focus on preventing and troubleshooting peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its primary applications?
A1: this compound is a synthetically engineered antimicrobial peptide (AMP) that has demonstrated significant activity against a variety of pathogens, including antibiotic-resistant bacteria.[1][2] Its primary applications are in the development of topical treatments for skin and burn wound infections.[1][2][3] this compound has also been investigated for its potential anti-tumor properties.
Q2: What is the mechanism of action for the this compound peptide?
A2: The this compound peptide is understood to function through a membrane-disruptive mechanism, which is characteristic of many antimicrobial peptides. It is believed to adopt an amphipathic alpha-helical structure in the vicinity of bacterial membranes, allowing it to insert into and disrupt the lipid bilayer. This leads to increased membrane permeability and ultimately cell death.
Q3: What are the optimal storage conditions for the this compound peptide?
A3: For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.
Q4: What is the molecular weight of the this compound peptide?
A4: The molecular weight of the this compound peptide (free base) is 2775.42 g/mol .[4]
Troubleshooting Guides
Issue 1: this compound Peptide Precipitation or Aggregation in Solution
Symptoms:
-
Visible precipitates or cloudiness in the peptide solution.
-
Inconsistent results in bioassays.
-
Low recovery after filtration or purification steps.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | The activity of this compound can be affected by pH, with reduced activity observed at pH values significantly above or below 7.[5][6] It is recommended to prepare solutions in a buffer with a pH close to neutral (pH 7.0-7.4). |
| High Peptide Concentration | High concentrations of the peptide can promote self-aggregation. Attempt to work with the lowest effective concentration for your assay. If a high concentration is necessary, consider a stepwise dilution into the final buffer. |
| Inappropriate Solvent | While aqueous buffers are preferred, for highly concentrated stock solutions, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization, followed by gentle dilution into the aqueous buffer. |
| Ionic Strength | The presence of certain salts can either promote or inhibit aggregation. If aggregation is observed, consider testing a range of buffer systems with varying ionic strengths. |
Issue 2: Inconsistent Antimicrobial Activity of this compound Peptide
Symptoms:
-
Variable Minimum Inhibitory Concentration (MIC) values between experiments.
-
Loss of peptide activity over time in solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Peptide Aggregation | Aggregated peptides may have reduced biological activity. Follow the troubleshooting steps for aggregation (Issue 1) to ensure the peptide is in its monomeric, active form. |
| pH Drift | Changes in the pH of the assay medium can impact the charge and structure of the this compound peptide, affecting its interaction with bacterial membranes. Ensure the buffering capacity of your media is sufficient to maintain a stable pH throughout the experiment. |
| Improper Storage | Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to peptide degradation. Aliquot peptide solutions for single use and store them at -20°C or -80°C. |
| Adsorption to Labware | Peptides can adsorb to the surface of plasticware, reducing the effective concentration in your assay. Consider using low-retention microcentrifuge tubes and pipette tips. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound Peptide in a Rat Wound Infection Model
| Treatment Group | Survival Rate at 21 Days | Reference |
| This compound Gel | 100% | [3] |
| Control Vehicle | 50% | [3] |
| Silver Sulfadiazine (SSD) | 33% | [3] |
| Sulfamylon | 83% | [3] |
Table 2: In Vitro Activity of this compound Peptide
| Organism | MIC Range (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 4 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound Peptide
-
Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature in a desiccator.
-
To prepare a stock solution, add a small amount of sterile, distilled water or a buffer with a pH of 7.0-7.4 (e.g., phosphate-buffered saline) to the vial to achieve a high concentration (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate the vial to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
If the peptide does not fully dissolve, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) can be used for initial solubilization before diluting with an aqueous buffer.
-
Perform serial dilutions of the stock solution in the appropriate sterile buffer or culture medium for your experiment.
Protocol 2: In Vitro Aggregation Assessment using Dynamic Light Scattering (DLS)
-
Prepare this compound peptide solutions at various concentrations in the desired buffer (e.g., PBS, pH 7.4).
-
Filter the solutions through a 0.22 µm syringe filter to remove any pre-existing aggregates or dust particles.
-
Transfer the filtered solutions to a clean, dust-free cuvette.
-
Perform DLS measurements at a controlled temperature (e.g., 25°C).
-
Analyze the data to determine the size distribution of particles in the solution. The presence of large particles or a high polydispersity index may indicate peptide aggregation.
Visualizations
Caption: Proposed mechanism of action for the this compound antimicrobial peptide.
Caption: A workflow for troubleshooting this compound peptide experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antimicrobial Activity of D2A21
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antimicrobial activity of the synthetic peptide D2A21.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
A1: The amino acid sequence of this compound is Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe.[1] Its shortened notation is FAKKFAKKFKKFAKKFAKFAFAF.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound, like many cationic antimicrobial peptides, is thought to exert its antimicrobial effect primarily through membrane disruption. Its amphipathic α-helical structure allows it to interact with and permeabilize the negatively charged membranes of microbes, leading to cell death.[2]
Q3: How can I improve the solubility of my this compound peptide?
A3: this compound is a basic peptide due to its high content of lysine residues. If you encounter solubility issues, it is recommended to first try dissolving it in sterile distilled water. If it remains insoluble, adding a small amount of a weak acid, such as 10% acetic acid, should help by protonating the lysine residues and increasing repulsion between the peptide molecules. For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by dilution in an aqueous buffer.[3][4][5][6][7]
Q4: What are some common strategies to enhance the antimicrobial activity of this compound?
A4: Several strategies can be employed to enhance the activity of antimicrobial peptides like this compound:
-
Amino Acid Substitution: Replacing certain amino acids can modulate hydrophobicity and charge. For instance, substituting some alanine residues with more hydrophobic residues like tryptophan could enhance membrane interaction.[8][9]
-
Lipidation: Attaching a fatty acid chain to the N-terminus of the peptide can increase its affinity for microbial membranes.[8][9]
-
Dimerization: Creating a dimeric form of the peptide, for example, by introducing a cysteine residue at the C-terminus to form a disulfide bridge, has been shown to significantly increase the antimicrobial activity of other peptides.[10]
-
Cyclization: Transforming the linear peptide into a cyclic structure can improve its stability against proteases and may enhance its activity.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low antimicrobial activity in MIC assay | Peptide degradation | Store lyophilized peptide at -20°C or lower and reconstituted solutions in aliquots at -80°C to avoid freeze-thaw cycles.[3] |
| Peptide binding to plasticware | Use low-protein-binding polypropylene plates and tubes for your assays.[11][12] | |
| Interference from media components | Some components of complex media can interfere with peptide activity. Consider using a minimal medium or testing in a low-salt buffer if appropriate for your target organism. | |
| High variability in experimental results | Inconsistent peptide concentration | Ensure complete solubilization of the peptide before making dilutions. Use a calibrated pipette and proper pipetting techniques. |
| Bacterial inoculum not standardized | Prepare the bacterial inoculum from a fresh culture and adjust the turbidity to a consistent McFarland standard or optical density. | |
| Cytotoxicity observed in mammalian cell lines | High peptide concentration | Determine the IC50 value for your cell line and work with concentrations well below this value for antimicrobial assays. |
| Peptide aggregation | Ensure the peptide is fully solubilized and consider using a formulation with excipients that reduce aggregation. | |
| Peptide precipitation during experiment | pH of the solution is near the peptide's isoelectric point | Maintain the pH of your experimental buffer well below the pI of this compound (which is expected to be high due to the lysine content). |
| High salt concentration | High ionic strength can sometimes reduce the solubility of cationic peptides. Assess the salt sensitivity of your peptide's solubility. |
Data Presentation
Antimicrobial Activity of this compound
| Microorganism | Assay Type | MIC/Effective Concentration | Reference |
| Pseudomonas aeruginosa | In vivo (rat burn wound model) | 1.5% topical gel | [13] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | In vitro (broth microdilution) | 0.25 - 4 µg/mL | [14] |
| Chlamydia trachomatis | In vitro | Not specified | [15] |
Hypothetical Enhanced this compound Analogs
The following table presents hypothetical analogs of this compound with predicted enhancements in antimicrobial activity based on common modification strategies.
| Analog Name | Modification | Rationale for Enhancement | Predicted Change in MIC |
| This compound-W3 | Substitution of Ala3 with Tryptophan | Increased hydrophobicity to enhance membrane interaction. | Decrease |
| C16-D2A21 | N-terminal lipidation with palmitic acid | Increased affinity for the lipid bilayer of bacterial membranes. | Significant Decrease |
| (this compound)2-Cys | C-terminal addition of Cysteine and dimerization | Increased local peptide concentration at the membrane surface. | Significant Decrease |
| cyclo-D2A21 | Head-to-tail cyclization | Increased stability against proteases and constrained active conformation. | Decrease |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.[11][12][16][17]
Materials:
-
Lyophilized this compound
-
Sterile, low-protein-binding polypropylene 96-well plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer (plate reader)
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of this compound in sterile water or a weak acid if necessary for solubility.
-
Create a series of 2-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA. The final concentrations should typically range from 0.25 to 128 µg/mL.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a colony of the test bacterium into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.
-
-
Assay Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well polypropylene plate.
-
Add 50 µL of the appropriate this compound dilution to each well, creating a serial dilution across the plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in medium without peptide) and a negative control (medium only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of mammalian cells.[18][19]
Materials:
-
Mammalian cell line (e.g., HEK293, HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions.
-
Include a vehicle control (medium without peptide) and a positive control for cell death (e.g., Triton X-100).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Experimental workflow for enhancing this compound activity.
Caption: Proposed mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 17. journals.asm.org [journals.asm.org]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
D2A21: A Comparative Analysis of a Novel Antimicrobial Peptide for Enhanced Wound Healing
For Immediate Release
This guide provides a comprehensive comparison of the antimicrobial peptide D2A21 with other established antimicrobial peptides and standard topical agents for wound healing. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.
Executive Summary
Infected wounds present a significant challenge in clinical practice, often leading to delayed healing and increased patient morbidity. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic class due to their broad-spectrum antimicrobial activity and potential to modulate the host immune response to promote healing. This guide focuses on this compound, a synthetic antimicrobial peptide, and evaluates its efficacy in wound healing in comparison to other AMPs, such as LL-37 and Piscidin, as well as traditional treatments like silver sulfadiazine (SSD) and Sulfamylon. The available data indicates that this compound demonstrates superior performance in improving survival rates and reducing bacterial load in preclinical models of infected wounds.
Comparative Performance Analysis
The following tables summarize the quantitative data from key preclinical studies, providing a comparative overview of the efficacy of this compound and other antimicrobial agents in wound healing.
Table 1: In Vivo Efficacy of this compound in an Infected Full-Thickness Wound Model in Rats
| Treatment Group | Survival Rate (21 days) | Animal Model | Bacterial Challenge | Reference |
| This compound gel | 100% | Wistar rats | Pseudomonas aeruginosa | [1][2] |
| Control (vehicle gel) | 50% | Wistar rats | Pseudomonas aeruginosa | [1][2] |
| Silver Sulfadiazine (SSD) | 33% | Wistar rats | Pseudomonas aeruginosa | [1][2] |
| Sulfamylon | 83% | Wistar rats | Pseudomonas aeruginosa | [1][2] |
Table 2: In Vivo Efficacy of this compound in an Infected Burn Wound Model in Rats
| Treatment Group | Survival Rate (14 days) | Bacterial Load in Eschar (Day 2) | Animal Model | Bacterial Challenge | Reference |
| 1.5% this compound gel | 85.7% | No bacterial growth | Wistar rats | Pseudomonas aeruginosa | [3] |
| Control (gel base) | 0% | >10^5 organisms | Wistar rats | Pseudomonas aeruginosa | [3] |
Table 3: Comparative Efficacy of LL-37 in an Infected Surgical Wound Model in Mice
| Treatment Group | Bacterial Load (CFU/g) | Animal Model | Bacterial Challenge | Reference |
| LL-37 (topical) | 6.9 x 10^5 ± 1.3 x 10^5 | BALB/c mice | Methicillin-resistant Staphylococcus aureus (MRSA) | [4] |
| LL-37 (intraperitoneal) | 7.1 x 10^5 ± 0.6 x 10^5 | BALB/c mice | Methicillin-resistant Staphylococcus aureus (MRSA) | [4] |
| Teicoplanin (topical) | 5.1 x 10^4 ± 0.9 x 10^4 | BALB/c mice | Methicillin-resistant Staphylococcus aureus (MRSA) | [4] |
| Teicoplanin (intraperitoneal) | 7.4 x 10^4 ± 1.0 x 10^4 | BALB/c mice | Methicillin-resistant Staphylococcus aureus (MRSA) | [4] |
| Infected Control | 7.8 x 10^7 ± 1.4 x 10^7 | BALB/c mice | Methicillin-resistant Staphylococcus aureus (MRSA) | [4] |
Note: Direct comparison between this compound and LL-37 is challenging due to differences in animal models, bacterial strains, and experimental endpoints. However, both peptides demonstrate significant antimicrobial activity in vivo.
Mechanism of Action and Signaling Pathways
Antimicrobial peptides exert their effects through a combination of direct antimicrobial activity and immunomodulation.
This compound's Putative Mechanism of Action: As a cationic peptide, this compound is thought to primarily act by disrupting the negatively charged bacterial cell membrane, leading to cell lysis and death.[2] While specific immunomodulatory signaling pathways for this compound have not been fully elucidated, it is hypothesized to share mechanisms with other AMPs, such as influencing cytokine production and promoting the migration and proliferation of keratinocytes and fibroblasts, which are crucial for wound closure.
Caption: Putative mechanism of this compound in bacterial cell lysis and host cell modulation.
Experimental Protocols
Detailed methodologies for the key in vivo studies cited are provided below to allow for critical evaluation and replication.
This compound in an Infected Full-Thickness Wound Model in Rats[1][2]
-
Animal Model: 48 male Wistar rats.
-
Wound Creation: Two 1.5 x 1.5-cm full-thickness defects were created on the dorsum of each rat.
-
Infection: Wounds were inoculated with 10^8 Pseudomonas aeruginosa.
-
Treatment Groups:
-
This compound gel
-
Control vehicle gel
-
Silver sulfadiazine (SSD)
-
Sulfamylon
-
-
Treatment Regimen: Daily topical application of the respective treatments.
-
Primary Endpoint: Survival analysis at 21 days.
Caption: Workflow for the this compound infected full-thickness wound model study.
This compound in an Infected Burn Wound Model in Rats[3]
-
Animal Model: 44 male Wistar rats.
-
Wound Creation: A 23% total body surface area scald burn was induced.
-
Infection: Wounds were topically administered with 10^8 Pseudomonas aeruginosa. A second group of 14 rats received a 10^7 inoculum for survival studies.
-
Treatment Groups:
-
1.5% topical this compound
-
Control gel
-
-
Treatment Regimen: Daily topical application.
-
Endpoints:
-
Quantitative cultures of eschar and subeschar muscle at days 1, 2, or 3.
-
Survival and weight changes evaluated up to 14 days.
-
Caption: Workflow for the this compound infected burn wound model study.
LL-37 in an MRSA-Infected Surgical Wound Model in Mice[4]
-
Animal Model: Adult male BALB/c mice.
-
Wound Creation: A surgical wound was made on the back of each mouse.
-
Infection: Wounds were inoculated with Methicillin-resistant Staphylococcus aureus (MRSA).
-
Treatment Groups:
-
Topical LL-37
-
Intraperitoneal LL-37
-
Topical teicoplanin
-
Intraperitoneal teicoplanin
-
Infected, not treated
-
Uninfected, not treated
-
-
Endpoints:
-
Bacterial cultures of wound tissues.
-
Histological examination of VEGF expression and micro-vessel density.
-
Conclusion
The available preclinical data strongly suggests that this compound is a highly effective antimicrobial peptide for the treatment of infected wounds. In a rat model of full-thickness wounds infected with P. aeruginosa, this compound treatment resulted in a 100% survival rate, significantly outperforming both the control group and standard treatments like silver sulfadiazine.[1][2] Furthermore, in a challenging infected burn wound model, this compound demonstrated robust antibacterial activity, leading to an 85.7% survival rate compared to 0% in the control group.[3] While direct comparative studies with other AMPs like LL-37 are needed, the existing evidence positions this compound as a promising candidate for further development and clinical investigation in the management of complex and infected wounds. Its potent antimicrobial action, coupled with a favorable safety profile in preclinical models, warrants continued research into its full therapeutic potential.
References
- 1. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D2A21 and Sulfamylon for the Management of Burn-Related Infections
For Immediate Release
This guide provides a detailed comparison of the novel antimicrobial peptide D2A21 and the established topical agent Sulfamylon® (mafenide acetate) for the treatment of burn wound infections. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their respective mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols.
Introduction
Burn injuries compromise the skin's protective barrier, creating a susceptible environment for microbial colonization and subsequent infection, a major cause of morbidity and mortality in burn patients. Pseudomonas aeruginosa is a common and particularly challenging pathogen in this context. This guide evaluates the performance of this compound, a synthetic antimicrobial peptide, against Sulfamylon, a sulfonamide antibiotic that is a standard of care in burn wound management.
Mechanisms of Action
The antimicrobial activities of this compound and Sulfamylon stem from fundamentally different mechanisms.
This compound: As a synthetic analogue of cecropin, this compound is a cationic, amphipathic peptide that disrupts the integrity of bacterial cell membranes.[1] The proposed mechanism involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by the formation of transmembrane pores. This action is characteristic of many antimicrobial peptides and is often described by the "toroidal pore" model, where the peptides insert into the membrane, inducing lipid monolayer bending and creating a water core lined by both the peptides and lipid head groups.[2][3] This pore formation leads to the leakage of intracellular contents and ultimately, cell death.[1]
Sulfamylon (Mafenide Acetate): Sulfamylon functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Folate is an essential cofactor in the synthesis of nucleic acids (DNA and RNA). By blocking this pathway, Sulfamylon prevents bacterial replication, exerting a bacteriostatic effect.[5]
Diagram of this compound's Proposed Mechanism of Action
Caption: Proposed "toroidal pore" mechanism of this compound on bacterial membranes.
Diagram of Sulfamylon's Mechanism of Action
Caption: Inhibition of bacterial folic acid synthesis pathway by Sulfamylon.
Comparative Efficacy: Experimental Data
In vivo studies using rodent models of infected burn wounds have demonstrated the high efficacy of this compound in improving survival and reducing bacterial load. The following tables summarize the key quantitative findings from comparative studies.
Table 1: Survival Analysis in a Rat Model of Infected Full-Thickness Wounds
| Treatment Group | Survival Rate (21 days) | Citation |
| This compound | 100% | [6] |
| Sulfamylon | 83% | [6] |
| Silver Sulfadiazine (SSD) | 33% | [6] |
| Control (Vehicle) | 50% | [6] |
| *Data from a study involving Wistar rats with full-thickness dorsal wounds infected with Pseudomonas aeruginosa.[6] |
Table 2: Efficacy in an Infected Burn Wound Model in Rats
| Outcome Measure | this compound (1.5% topical) | Control (Gel base) | Citation | | :--- | :--- | :--- | | Survival Rate (14 days) | 85.7% | 0% |[4] | | Bacterial Growth in Eschar (Day 2) | No Growth | >105 organisms |[4] | | Bacterial Growth in Eschar (Day 3) | No Growth | >105 organisms |[4] | *Data from a study involving Wistar rats with a 23% total body surface area scald burn infected with Pseudomonas aeruginosa.[4]
Experimental Protocols
The following are summaries of the methodologies employed in the key comparative studies.
In Vivo Infected Full-Thickness Wound Model [6]
-
Animal Model: Wistar rats.
-
Wound Creation: Two 1.5 x 1.5-cm full-thickness defects were created on the dorsum of each rat.
-
Infection: Wounds were inoculated with 108Pseudomonas aeruginosa.
-
Treatment Groups:
-
This compound gel
-
Sulfamylon
-
Silver Sulfadiazine (SSD)
-
Control vehicle
-
-
Treatment Regimen: Daily topical application of the respective agents.
-
Primary Endpoint: Survival analysis at 21 days.
Diagram of the Full-Thickness Wound Model Workflow
Caption: Workflow for the in vivo full-thickness wound model.
In Vivo Infected Burn Wound Model [4]
-
Animal Model: Wistar rats.
-
Burn Creation: A 23% total body surface area scald burn was induced.
-
Infection: Wounds were topically administered with 108 (for bacterial quantification) or 107 (for survival analysis) Pseudomonas aeruginosa.
-
Treatment Groups:
-
1.5% topical this compound
-
Control gel
-
-
Treatment Regimen: Daily application of the topical agents.
-
Endpoints:
-
Quantitative cultures of eschar and subeschar muscle at days 1, 2, and 3.
-
Survival and weight changes evaluated over 14 days.
-
Diagram of the Infected Burn Wound Model Workflow
Caption: Workflow for the in vivo infected burn wound model.
Conclusion
The available experimental data indicates that the antimicrobial peptide this compound demonstrates significant efficacy in treating Pseudomonas aeruginosa infections in rodent burn and full-thickness wound models. In direct comparison, this compound exhibited a superior survival rate to Sulfamylon.[6] Furthermore, this compound was shown to effectively sterilize burn eschar, a critical factor in controlling burn wound infections.[4]
The distinct mechanisms of action—membrane disruption for this compound versus metabolic inhibition for Sulfamylon—present different therapeutic paradigms. The potent, bactericidal nature of this compound's membrane disruption may offer an advantage in rapidly reducing high bacterial loads in critically colonized wounds. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the clinical management of burn wound infections.
References
- 1. In Vitro Microbicidal Activities of Cecropin Peptides this compound and D4E1 and Gel Formulations Containing 0.1 to 2% this compound against Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Forming Properties of Cecropin-Melittin Hybrid Peptide in a Natural Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Antitumor Effects of the Synthetic Lytic Peptide D2A21 in Animal Models: A Comparative Guide
For researchers and drug development professionals, the validation of novel therapeutic agents in preclinical animal models is a critical step in the journey from laboratory discovery to clinical application. This guide provides an objective comparison of the antitumor effects of D2A21, a synthetic lytic peptide, based on published experimental data from animal models. This compound has demonstrated notable efficacy in the treatment of prostate cancer in preclinical studies.[1][2][3]
Comparative Efficacy of this compound in a Rat Prostate Cancer Model
A pivotal study investigated the efficacy of this compound in the Dunning R-3327 rat prostate adenocarcinoma model, utilizing the Mat-Ly-Lu (MLL) and G cell lines.[1] The primary endpoints of the study were to determine the optimal dose, schedule, and route of administration of this compound, and to assess its impact on tumor growth, metastasis, and overall survival.[1]
Data Summary: Tumor Growth Inhibition
The administration of this compound resulted in a significant inhibition of tumor growth, as evidenced by reductions in both tumor volume and weight. When administered either intraperitoneally or subcutaneously, this compound inhibited MLL and G cell tumor growth by 50-72%.[1][3]
| Treatment Group | Route of Administration | Tumor Growth Inhibition (Volume) | Tumor Growth Inhibition (Weight) |
| This compound | Intraperitoneal | 50-72% | 50-72% |
| This compound | Subcutaneous | 50-72% | 50-72% |
| Control | - | 0% | 0% |
Data Summary: Survival Rate
This compound demonstrated a profound effect on the survival rate of animals challenged with a significant number of tumor cells. The survival rate increased from 25% in the control group to 70-75% in the this compound-treated groups.[1][3]
| Treatment Group | Survival Rate |
| This compound | 70-75% |
| Control | 25% |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of these findings.
Animal Model:
-
Species: Rat
-
Tumor Model: Dunning R-3327 rat prostate adenocarcinoma
-
Cell Lines: Mat-Ly-Lu (MLL) and G cell lines
Treatment Administration:
-
Compound: this compound (a synthetic lytic peptide)
-
Routes of Administration: Intraperitoneal and subcutaneous[1]
Efficacy Assessment:
-
Tumor Growth: Monitored by measuring tumor volume and weight.
-
Metastasis: Lung metastases were examined in animals injected with MLL cells through histological analysis of hematoxylin and eosin-stained tissue samples.[1]
-
Survival: The overall survival of the animals was recorded.
-
Toxicity: The study noted that at the optimal concentration, this compound appeared to have no significant toxicity.[1][3]
Visualizing the Experimental Workflow and Potential Mechanism
To further elucidate the experimental process and the broader context of this compound's action, the following diagrams are provided.
This compound is classified as a synthetic lytic peptide, which is a type of antimicrobial peptide (AMP).[2][4] The proposed mechanism of action for many antimicrobial and anticancer peptides involves direct interaction with the cell membrane.
Conclusion
The available preclinical data strongly support the antitumor effects of this compound in a rat model of prostate cancer. The synthetic lytic peptide demonstrated a significant reduction in tumor growth and a marked improvement in survival rates, with no observable toxicity at the therapeutic dosage.[1][3] While these findings are promising, further research, including comparative studies against standard-of-care treatments in various cancer models, is warranted to fully elucidate the therapeutic potential of this compound. Its dual function as an antimicrobial and anticancer agent presents an intriguing avenue for the development of novel cancer therapies.[2][3][4]
References
A Comparative Analysis of D2A21 and Other Cecropin-Like Peptides: Antimicrobial and Anticancer Potential
For Immediate Release
In the ongoing search for novel therapeutic agents to combat multidrug-resistant pathogens and aggressive cancers, cecropin-like peptides have emerged as a promising class of molecules. This guide provides a comparative analysis of the synthetic peptide D2A21 against other well-characterized cecropin-like peptides, namely Cecropin A and Cecropin B, with a focus on their antimicrobial and anticancer activities supported by experimental data.
Introduction to Cecropin-Like Peptides
Cecropins are a class of antimicrobial peptides (AMPs) first isolated from the cecropia moth, Hyalophora cecropia. They are key components of the innate immune system in many insects. These peptides are typically cationic and amphipathic, allowing them to interact with and disrupt the cell membranes of microorganisms. This mechanism of action is generally understood to involve the formation of pores or channels in the lipid bilayer, leading to cell lysis. Beyond their antimicrobial properties, several cecropin-like peptides have demonstrated potent anticancer activity, exhibiting selective toxicity towards cancer cells while sparing normal cells.
This compound is a synthetically designed cecropin-like peptide that has shown significant therapeutic potential in preclinical studies. This guide will compare its performance metrics with those of the naturally occurring Cecropin A and Cecropin B.
Comparative Antimicrobial Activity
The antimicrobial efficacy of peptides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The data presented below summarizes the MIC values of this compound, Cecropin A, and Cecropin B against a panel of clinically relevant bacteria and fungi.
| Microorganism | This compound MIC (µg/mL) | Cecropin A MIC (µg/mL) | Cecropin B MIC (µg/mL) |
| Escherichia coli | 46 (MCC)[1] | 100[1] | 2 - 16 |
| Pseudomonas aeruginosa | 0.125 - 4[2] | - | 0.4 |
| Staphylococcus aureus (MRSA) | 0.25 - 4[2] | 64 (hybrid peptide)[3] | >100 |
| Chlamydia trachomatis | 18.32 (MCC)[3] | - | - |
| Haemophilus parasuis | - | - | 2 - 16[4] |
Note: MCC stands for Minimum Cidal Concentration, the lowest concentration that results in microbial death.
This compound exhibits potent activity against a broad spectrum of bacteria, including the problematic Gram-negative bacterium Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[2] Its efficacy against Chlamydia trachomatis further highlights its potential as a broad-spectrum antimicrobial agent.[3] In a study on infected wounds in rats, this compound demonstrated significant activity against P. aeruginosa, leading to 100% survival of the treated animals compared to 50% in the control group.[2][5]
Cecropin A has shown activity against E. coli, although at a higher concentration compared to the cidal concentration of this compound.[1] A hybrid peptide of Cecropin A and Magainin showed an MIC of 64 µg/mL against S. aureus.[3] Cecropin B displays a variable range of activity, with notable potency against Haemophilus parasuis.[4]
Comparative Anticancer Activity
The anticancer potential of these peptides is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population.
| Cancer Cell Line | This compound IC50 (µM) | Cecropin A IC50 (µg/mL) | Cecropin B IC50 (µg/mL) |
| Prostate Cancer | |||
| Mat-Ly-Lu (Rat) | Effective in vivo | - | - |
| Bladder Cancer | |||
| 486P, RT4, 647V, J82 | - | 73.29 - 220.05 | 79.94 - 139.91 |
| Breast Cancer | |||
| MDA-MB-231 | - | >120 µM (low cytostasis) | >120 µM (low cytostasis) |
| Leukemia | |||
| Various | - | - | Potent (analogs) |
This compound has demonstrated significant antitumor activity, particularly against prostate cancer.[6] In an animal model using the Dunning R-3327 rat prostate adenocarcinoma, this compound inhibited tumor growth by 50-72% and increased the survival rate from 25% to 70-75%.
Cecropin A and B have shown dose-dependent inhibitory effects on bladder cancer cell lines, with IC50 values ranging from approximately 73 to 220 µg/mL.[7] However, their cytotoxic effect on the MDA-MB-231 breast cancer cell line was found to be low at concentrations up to 120 µM.[8] Analogs of Cecropin B have been reported to be more potent against leukemia cells than the natural peptide.[9]
Mechanism of Action: A Common Thread with Potential Variations
The primary mechanism of action for cecropin-like peptides is the disruption of cell membranes. Their cationic nature facilitates initial electrostatic interactions with the negatively charged components of microbial and cancer cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phosphatidylserine in cancer cells. Following this initial binding, the peptides insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately leading to cell death.
Caption: General mechanism of action for cecropin-like peptides.
While membrane disruption is the primary mechanism, some studies suggest that these peptides may also have intracellular targets. For this compound, it has been shown to alter the plasma membrane of fungal conidia.[10] However, specific signaling pathways modulated by this compound have not yet been fully elucidated. The anticancer activity of cecropins is also thought to be primarily mediated by membrane disruption, leveraging the difference in membrane composition between cancerous and normal cells.[11][12][13][14][15][16]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the peptides is determined using a broth microdilution method.
-
Preparation of Peptide Solutions: Peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create stock solutions. A series of twofold dilutions are then prepared in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).
-
Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the peptides on cancer cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the peptide. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
This compound emerges as a potent cecropin-like peptide with a promisingly broad spectrum of antimicrobial activity and significant anticancer efficacy, particularly against prostate cancer. While direct, side-by-side comparative data with Cecropin A and B under identical experimental conditions is limited, the available evidence suggests that this compound's performance is highly competitive. Its strong activity against multidrug-resistant bacteria and its demonstrated in vivo efficacy in animal models make it a compelling candidate for further development as a therapeutic agent. Future research should focus on elucidating the specific signaling pathways involved in its mechanism of action and expanding the scope of its evaluation against a wider array of pathogens and cancer types in standardized comparative studies.
References
- 1. In Vitro Microbicidal Activities of Cecropin Peptides this compound and D4E1 and Gel Formulations Containing 0.1 to 2% this compound against Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro microbicidal activities of cecropin peptides this compound and D4E1 and gel formulations containing 0.1 to 2% this compound against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 9. Effects of the anti-bacterial peptide cecropin B and its analogs, cecropins B-1 and B-2, on liposomes, bacteria, and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transgenic expression of antimicrobial peptide this compound confers resistance to diseases incited by Pseudomonas syringae pv. tabaci and Xanthomonas citri, but not Candidatus Liberibacter asiaticus | PLOS One [journals.plos.org]
- 11. Anti-cancer activity of Anti-Microbial Peptides of Cecropin family: A systematic review [journals.usb.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | From antimicrobial to anticancer peptides. A review [frontiersin.org]
- 15. Anti-cancer activity of Anti-Microbial Peptides of Cecropin family: A systematic review [jep.usb.ac.ir]
- 16. mdpi.com [mdpi.com]
D2A21 (Demegel) for Burn Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial peptide D2A21 (also known as Demegel) with standard topical agents for the treatment of burn wound infections. The information is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating its potential.
Executive Summary
Burn injuries are highly susceptible to microbial colonization and infection, which can lead to delayed healing, increased morbidity, and mortality. The antimicrobial peptide this compound has emerged as a promising therapeutic candidate for managing burn wound infections. Preclinical studies have demonstrated its potent antimicrobial activity and significant improvement in survival rates in animal models of infected burns. While this compound is reported to be in a Phase III clinical trial for burn infections, detailed results from this trial are not yet publicly available. This guide compares the performance of this compound, based on preclinical data, with the established topical agents, Mafenide Acetate and Silver Sulfadiazine, for which extensive preclinical and clinical data exist.
Performance Comparison
The following tables summarize the quantitative data from preclinical and clinical studies on this compound, Mafenide Acetate, and Silver Sulfadiazine.
Table 1: Preclinical Efficacy in Animal Models of Infected Burn Wounds
| Parameter | This compound (Demegel) | Mafenide Acetate | Silver Sulfadiazine (SSD) | Control (Vehicle/Untreated) | Source(s) |
| Survival Rate (%) | 100% (vs. SSD, Sulfamylon, and control) | 83% (Sulfamylon) | 33% | 50% | [1] |
| 85.7% | Not Reported | Not Reported | 0% | [2][3] | |
| Bacterial Load in Burn Eschar | No bacterial growth at day 2 or 3 | Equal to cream formulation in bacterial control | Less effective than Mafenide Acetate | >10^5 organisms by day 2 | [2][4] |
| Bacterial Load in Subeschar Muscle | Significantly less bacterial invasion | Not Reported | Not Reported | High bacterial invasion | [2] |
Table 2: Clinical Efficacy and Outcomes
| Parameter | Mafenide Acetate | Silver Sulfadiazine (SSD) | Source(s) |
| Incidence of Fungal Infection (%) | 48% (burn or systemic) | 24% (burn or systemic) | [5] |
| 27.5% (systemic) | 7% (systemic) | [5] | |
| Wound Healing Time (Days) | Not Reported | Slower than alternative treatments (mean difference of -4.26 days) | [6] |
| Longer than tulle gras for partial-thickness burns | [7] | ||
| Bacterial Control | Prompt decrease to <10^5 bacteria/gram of tissue in a majority of wounds by 48 hours | Effective in reducing bacterial load, but resistance is a concern | [4][8] |
Mechanism of Action
This compound is a synthetic antimicrobial peptide that exerts its bactericidal effect through direct interaction with and disruption of the bacterial cell membrane. This mechanism is distinct from many conventional antibiotics that target specific metabolic pathways.
Caption: Mechanism of action of the this compound antimicrobial peptide.
Experimental Protocols
The following are summaries of experimental protocols used in key preclinical studies that evaluated the efficacy of topical treatments for burn wound infections.
Infected Burn Wound Model in Rats
This model is commonly used to assess the in vivo efficacy of antimicrobial agents.
-
Animal Model: Adult Wistar or Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized using isoflurane or an intraperitoneal injection of ketamine and xylazine.
-
Burn Creation: A standardized full-thickness burn is created on the dorsum of the rat. This is often achieved by applying a heated brass or aluminum block of a specific temperature and weight for a defined duration.
-
Inoculation: A known concentration of a pathogenic bacterium, commonly Pseudomonas aeruginosa, is topically applied to the burn wound.
-
Treatment: The test article (e.g., this compound gel, Mafenide Acetate cream, Silver Sulfadiazine cream) or a control vehicle is applied to the wound at specified intervals (e.g., daily).
-
Outcome Measures:
-
Survival: Animals are monitored daily for a set period (e.g., 21 days), and survival rates are recorded.
-
Bacterial Quantification: At specific time points, tissue biopsies from the burn eschar and subeschar muscle are harvested, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Wound Healing: The rate of wound closure can be assessed through planimetry.
-
Histological Analysis: Tissue samples can be examined for signs of inflammation, re-epithelialization, and collagen deposition.
-
References
- 1. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of 5% mafenide acetate solution on bacterial control in infected rat burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mafenide Tied to Fungal Infections in Burn Patients | MDedge [mdedge.com]
- 6. Tissue healing efficacy in burn patients treated with 1% silver sulfadiazine versus other treatments: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silver sulphadiazine and the healing of partial thickness burns: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wounds-uk.com [wounds-uk.com]
D2A21: A Comparative Analysis of a Novel Antimicrobial Peptide Against Standard Topical Antibiotics
A detailed examination of the antimicrobial peptide D2A21's performance in cross-resistance studies reveals a promising alternative to conventional antibiotics. This guide provides an objective comparison with established topical agents, supported by experimental data, for researchers, scientists, and drug development professionals.
The emergence of antibiotic-resistant bacteria poses a significant threat to public health. Antimicrobial peptides (AMPs) are a class of naturally occurring or synthetic molecules that offer a potential solution due to their unique mechanisms of action, which may circumvent conventional resistance pathways. This guide focuses on this compound, a synthetic antimicrobial peptide, and compares its efficacy with commonly used topical antibiotics, Silver Sulfadiazine and Sulfamylon (Mafenide Acetate), particularly in the context of Pseudomonas aeruginosa and Methicillin-resistant Staphylococcus aureus (MRSA) infections.
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and its comparators.
Table 1: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
| Antimicrobial Agent | Target Organism | MIC (µg/mL) |
| This compound | MRSA | 0.25 - 4[1][2] |
| Chlamydia trachomatis (MCC) | 18.32[3] | |
| Liberibacter crescens (proxy for Gram-negative) | ~51.6 - 103.2 | |
| Silver Sulfadiazine | Pseudomonas aeruginosa | 1 - 64 |
| Sulfamylon (Mafenide Acetate) | Pseudomonas aeruginosa | Reported to be high |
Note: The MIC for this compound against Liberibacter crescens was converted from a molar concentration of 20-40 µM using a molecular weight of approximately 2579.2 g/mol . MCC stands for Minimum Cidal Concentration.
Table 2: In Vivo Efficacy in a Rat Infected Wound Model
| Treatment Group | Survival Rate at 21 Days |
| This compound gel | 100%[1][4] |
| Control vehicle | 50%[1][4] |
| Sulfamylon | 83%[1][4] |
| Silver Sulfadiazine (SSD) | 33%[1][4] |
Understanding the Mechanism: A Lower Propensity for Resistance
Antimicrobial peptides like this compound primarily act by disrupting the bacterial cell membrane, a mechanism that is less likely to induce resistance compared to antibiotics that target specific intracellular proteins or metabolic pathways.[5] This physical disruption makes it more difficult for bacteria to develop effective resistance mechanisms.
dot
Caption: Mechanism of Action of this compound.
Experimental Protocols
In Vivo Infected Wound Model
A study evaluating the efficacy of this compound in an acute infected wound model used the following protocol:[1][4]
-
Animal Model: Forty-eight Wistar rats were used for the study.
-
Wound Creation: Two full-thickness skin defects, each measuring 1.5 x 1.5 cm, were created on the dorsum of each rat.
-
Inoculation: The wounds were subsequently inoculated with 10⁸ Colony Forming Units (CFU) of Pseudomonas aeruginosa.
-
Treatment Groups: The animals were divided into four treatment groups:
-
This compound gel
-
Control vehicle gel
-
Silver sulfadiazine (SSD) cream
-
Sulfamylon (mafenide acetate) cream
-
-
Treatment Regimen: The respective treatments were applied daily to the wounds.
-
Endpoint: The primary endpoint was the survival of the animals, which was monitored for 21 days.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is a standard measure of an antimicrobial's effectiveness. The broth microdilution method is a common procedure to determine the MIC.
dot
Caption: Workflow for MIC Determination.
Discussion on Cross-Resistance
Direct studies on the cross-resistance of this compound with other antibiotics are limited. However, its mechanism of action provides a strong indication of a low potential for cross-resistance with antibiotics that have different cellular targets.[5]
-
Targeting the Membrane: this compound and other antimicrobial peptides cause physical disruption of the bacterial cell membrane. This is a fundamentally different mechanism from most conventional antibiotics that target specific enzymes or biosynthetic pathways (e.g., cell wall synthesis, protein synthesis, DNA replication).
-
Reduced Likelihood of Target Modification: A common mechanism of antibiotic resistance is the modification of the drug's target site. Since the primary target of this compound is the entire cell membrane, it is significantly more challenging for bacteria to evolve modifications that would confer resistance.
-
Synergistic Potential: The distinct mechanism of action of AMPs suggests they could be used in combination with conventional antibiotics to enhance their efficacy and combat resistant strains.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The All Information Of DRAMP18087 [dramp.cpu-bioinfor.org]
- 4. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Antimicrobial peptides, conventional antibiotics, and their synergistic utility for the treatment of drug-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptides, conventional antibiotics, and their synergistic utility for the treatment of drug‐resistant infections | Semantic Scholar [semanticscholar.org]
Comparative Analysis of D2A21's Microbicidal Activity
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the microbicidal activity of the synthetic antimicrobial peptide D2A21. Its performance is evaluated against other antimicrobial peptides, D4E1 and Tracheal Antimicrobial Peptide (TAP), with supporting experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's potential as a therapeutic agent.
Quantitative Analysis of Microbicidal Activity
The microbicidal efficacy of this compound and its comparators has been quantified using standard antimicrobial susceptibility tests, including Minimum Inhibitory Concentration (MIC) and Minimum Cidal Concentration (MCC) assays. The following tables summarize the available data against a range of clinically relevant pathogens.
Table 1: Comparative Activity against Chlamydia trachomatis
| Peptide | Minimum Cidal Concentration (MCC) (µM) | MCC (µg/mL) |
| This compound | 5.0[1][2] | 18.32[1][2] |
| D4E1 | 7.5[1][2] | 21.69[1][2] |
Table 2: Comparative Activity against Multidrug-Resistant Bacteria
| Peptide | Organism | MIC Range (µg/mL) |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 4.0[3] |
| D4E1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 4.0 |
| This compound | Multidrug-resistant Pseudomonas aeruginosa | 0.125 - 4.0 |
| D4E1 | Multidrug-resistant Pseudomonas aeruginosa | 0.125 - 4.0 |
| Tracheal Antimicrobial Peptide (TAP) | Pseudomonas aeruginosa | Less potent than this compound |
Table 3: Activity against Escherichia coli
| Peptide | Minimum Cidal Concentration (MCC) (µM) | MCC (µg/mL) |
| This compound | 12.5[2] | 46[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure:
-
Preparation of Peptide Solutions: A stock solution of the antimicrobial peptide is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted peptide is inoculated with the bacterial suspension. Control wells with no peptide (growth control) and no bacteria (sterility control) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed.
Minimum Cidal Concentration (MCC) Assay
The MCC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC assay:
-
Following MIC Determination: After the MIC is determined, an aliquot from each well showing no visible growth is subcultured onto an agar plate that does not contain the antimicrobial peptide.
-
Incubation: The agar plates are incubated at an appropriate temperature for a sufficient period to allow for bacterial growth.
-
Reading Results: The MCC is the lowest concentration of the peptide that results in no bacterial growth on the subculture plates, indicating a 99.9% reduction in the initial inoculum.
Time-Kill Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.
-
Preparation: A standardized bacterial suspension is prepared and exposed to different concentrations of the antimicrobial peptide (e.g., 1x, 2x, and 4x the MIC). A control with no peptide is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are taken from each suspension.
-
Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time to visualize the killing kinetics.
Mechanism of Action
Both cecropins (this compound and D4E1) and β-defensins (like TAP) primarily exert their microbicidal effects through the disruption of microbial cell membranes.
Cecropin (this compound and D4E1) Mechanism of Action
Cecropins are cationic peptides that interact with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization and cell death. The proposed mechanism involves the formation of pores or channels in the membrane[1].
Figure 1: Proposed mechanism of action for the cecropin peptide this compound.
Tracheal Antimicrobial Peptide (TAP) Mechanism of Action
TAP, a member of the β-defensin family, also acts by permeabilizing bacterial membranes. These cationic peptides are thought to form pores in the lipid bilayer, leading to the leakage of essential ions and metabolites, ultimately causing cell death[4].
Figure 2: Proposed pore-forming mechanism of Tracheal Antimicrobial Peptide (TAP).
Experimental Workflow
The general workflow for evaluating the microbicidal activity of a novel antimicrobial peptide like this compound is outlined below.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for the Antimicrobial Peptide D2A21
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential safety and logistical guidance for the proper disposal of the antimicrobial peptide D2A21. Adherence to these procedures is critical for regulatory compliance and fostering a culture of safety.
While a specific Safety Data Sheet (SDS) for this compound was not located in public databases, general principles for the disposal of antimicrobial peptides and research-grade chemical waste provide a clear framework for its responsible management. Improper disposal of antimicrobials can contribute to environmental contamination and the development of antimicrobial resistance.[1] Therefore, all waste generated from research involving this compound should be treated as potentially hazardous chemical waste.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is crucial to be familiar with the necessary safety precautions to protect laboratory personnel.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Lab Coat: A full lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: When handling the powdered form of this compound, a dust mask or respirator is recommended to avoid inhalation.
Spill Management:
-
In the event of a small spill, absorb any liquid with an inert material such as vermiculite or sand.
-
For powdered spills, carefully sweep up the material to avoid generating dust.
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Following the removal of the spilled material, decontaminate the area according to your institution's protocols.
Step-by-Step Disposal Protocol
A systematic approach to waste management is essential. The following protocol outlines the recommended steps for the disposal of this compound and associated materials.
-
Waste Segregation: At the point of generation, separate this compound waste from other waste streams. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, weigh boats), and empty vials.
-
Liquid Waste: Concentrated stock solutions and working solutions of this compound. Aqueous waste should be collected separately from organic solvent waste.
-
-
Containerization:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Containers for liquid waste should be corrosion-resistant.
-
Ensure containers are kept closed except when adding waste.
-
-
Labeling:
-
All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards associated with the waste (e.g., "Chemical Waste," "Antimicrobial").
-
The date of accumulation.
-
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Incineration at a permitted facility is the preferred method for the final disposal of peptide-based waste to ensure the complete destruction of the active molecule.
-
Note on Contaminated Media: While autoclaving can inactivate pathogens in used cell culture media, it may not be effective in degrading all antibiotics or antimicrobial peptides.[2] Therefore, media containing this compound should be treated as chemical waste and disposed of according to institutional guidelines, rather than being discharged down the drain after autoclaving.[2]
Disposal Considerations for this compound
The following table summarizes the key logistical and safety information for the proper disposal of this compound.
| Waste Type | Container | Disposal Method | Key Precautions |
| Unused/Expired this compound Powder | Labeled, sealed hazardous waste container | Collection by institutional EHS or licensed contractor for incineration. | Avoid generating dust. Wear respiratory protection. |
| Contaminated Solid Waste (Gloves, Tips, etc.) | Labeled hazardous waste bag or container | Collection by institutional EHS or licensed contractor for incineration. | Segregate from non-hazardous lab trash. |
| Concentrated this compound Stock Solutions | Labeled, sealed, and leak-proof hazardous liquid waste container | Collection by institutional EHS or licensed contractor for chemical waste disposal. | Use secondary containment. Do not mix with other incompatible waste streams. |
| Used Cell Culture Media with this compound | Labeled, sealed, and leak-proof hazardous liquid waste container | Collection by institutional EHS or licensed contractor for chemical waste disposal. | Do not autoclave and pour down the drain unless explicitly permitted by your institution for this specific compound. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Safe Handling and Disposal of D2A21 (Hypothetical Substance)
Disclaimer: The compound "D2A21" is a hypothetical substance for the purpose of this guidance. The following safety protocols are based on best practices for handling potent, hazardous chemical compounds of unknown specific toxicity. A substance-specific risk assessment and review of a Safety Data Sheet (SDS) are mandatory before handling any new chemical.[1][2]
This document provides essential safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who may handle the potent hypothetical substance this compound. The guidance outlines procedural steps for personal protection, operational handling, and disposal.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to potent compounds like this compound.[3] A tiered approach to PPE is recommended based on the potential for exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs), potentially up to 1000. |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (e.g., P100/FFP3). A proper fit test is required before use.[3] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[3] | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves should be worn. The outer glove should be changed immediately if contaminated. |
| Body Protection | Disposable Coveralls | Materials such as Tyvek® or microporous film are recommended to protect against splashes and dust.[3] |
| Dedicated Lab Coat | Should be worn over personal clothing and be either disposable or professionally laundered. | |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles that provide a complete seal around the eyes are essential. A face shield can be worn over goggles for additional protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling potent compounds. The following workflow outlines the key phases of handling this compound.
Experimental Protocols
Standard Operating Procedure (SOP) for Weighing and Dispensing this compound Powder:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh boats, and secondary containers.
-
Prepare a designated, labeled hazardous waste container for solid waste.[4]
-
-
Weighing and Dispensing:
-
Don the appropriate PPE as specified in Table 1.
-
Perform all manipulations within the chemical fume hood.[5]
-
Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat.
-
To prevent aerosolization, handle the powder gently and avoid rapid movements.
-
Close the stock container immediately after dispensing.
-
-
Cleanup and Waste Disposal:
Spill Management Plan
In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and contamination.
Table 2: Spill Response Protocol for this compound
| Spill Size & Type | Containment & Cleanup Procedure |
| Small Spill (<100 mg) of Solid | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Gently cover the spill with absorbent pads or paper towels to avoid raising dust.[7] 4. Wet the absorbent material with a suitable solvent to prevent aerosolization. 5. Carefully collect the material and place it in a sealed, labeled hazardous waste container.[8] |
| Small Spill (<100 mL) of Liquid | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent material, working from the outside in.[9] 4. Absorb the liquid and place the used absorbent in a sealed, labeled hazardous waste container.[9] |
| Large Spill or Spill Outside Containment | 1. Evacuate the immediate area and alert others.[1] 2. Close laboratory doors to contain vapors.[1] 3. Immediately contact your institution's Emergency Response Team or Environmental Health and Safety (EHS) office.[1] |
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to prevent environmental contamination and ensure regulatory compliance.
Decontamination:
-
Routine Decontamination: At the end of each procedure, all surfaces and equipment that may have come into contact with this compound must be decontaminated.[6] The most common method is to wipe down surfaces with soap and water or a validated cleaning agent.[6]
-
Decontamination of Highly Toxic Chemicals: For highly toxic substances, choose a solvent in which the material is soluble for decontamination. Avoid solvents that enhance skin absorption.[6]
Disposal:
All waste contaminated with this compound must be treated as hazardous waste.
Disposal Procedures:
-
Segregation: Do not mix this compound waste with other waste streams.[10] Collect solid, liquid, and sharps waste in separate, compatible, and clearly labeled hazardous waste containers.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any known hazard classifications.[4][5]
-
Storage: Keep waste containers closed except when adding waste.[4] Store them in a designated satellite accumulation area away from incompatible materials.[10]
-
Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] Do not dispose of this compound waste down the drain or in the regular trash.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 7. westlab.com [westlab.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. acs.org [acs.org]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
